Product packaging for Isodecyl acrylate(Cat. No.:CAS No. 1330-61-6)

Isodecyl acrylate

Cat. No.: B074939
CAS No.: 1330-61-6
M. Wt: 212.33 g/mol
InChI Key: LVGFPWDANALGOY-UHFFFAOYSA-N
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Description

Isodecyl acrylate is a monofunctional acrylate monomer characterized by a branched C10 alkyl chain, which confers distinct hydrophobic properties and a low glass transition temperature (Tg) to resulting polymers. Its primary research value lies in the synthesis and modification of polymers via free radical polymerization, where it acts as a reactive diluent and a key building block for introducing flexibility, hydrophobicity, and improved low-temperature performance. The mechanism of action involves the terminal acrylate group undergoing chain-growth copolymerization with other vinyl monomers (e.g., methyl methacrylate, styrene, other acrylates) to form random or block copolymers. This monomer is extensively utilized in materials science for developing advanced pressure-sensitive adhesives (PSAs), where it enhances tack and peel strength; in radiation-curable coatings and inks to impart water resistance and surface slip; and in the fabrication of elastomers and sealants. Its branched isodecyl chain provides superior hydrolytic stability and reduces polymer crystallinity compared to its linear counterparts, making it a crucial component for researchers designing next-generation polymeric materials with tailored mechanical and surface properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B074939 Isodecyl acrylate CAS No. 1330-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylnonyl prop-2-enoate
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InChI

InChI=1S/C13H24O2/c1-4-13(14)15-11-9-7-5-6-8-10-12(2)3/h4,12H,1,5-11H2,2-3H3
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InChI Key

LVGFPWDANALGOY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCOC(=O)C=C
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Molecular Formula

C13H24O2
Record name ISODECYL ACRYLATE
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DSSTOX Substance ID

DTXSID10859622
Record name 8-Methylnonyl 2-propenoate
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Molecular Weight

212.33 g/mol
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Physical Description

Isodecyl acrylate is a colorless liquid with a weak odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB] Clear liquid; [MSDSonline]
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Record name 2-Propenoic acid, isodecyl ester
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Boiling Point

158 °C @ 50 mm Hg, Polymerizes at boiling point; vapor pressure <0.01 mm Hg at 20 °C
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Flash Point

240 °F (USCG, 1999), 240 °F (open cup)
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Solubility

Negligible in water, <0.01% @ 20 °C, Solubility in water: 0.010 lb/100 lb at 68 °C
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Density

0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.885 @ 20 °C
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Vapor Density

Saturated vapor density= 0.02053 lb/cu ft @ 304 °F
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Vapor Pressure

0.02 [mmHg], 0.023 mm Hg @ 25 °C /Estimated/
Record name Isodecyl acrylate
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Color/Form

Colorless, Water-white liquid

CAS No.

1330-61-6, 928714-73-2
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Melting Point

-148 °F (USCG, 1999), -100 °C
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Synthetic Pathways and Mechanistic Considerations in Isodecyl Acrylate Production

Esterification Reactions for Isodecyl Acrylate (B77674) Synthesis

The most established and widely used method for producing isodecyl acrylate is the direct esterification of acrylic acid with isodecyl alcohol. This reaction is a reversible condensation process where a molecule of water is eliminated for every molecule of ester formed. To achieve high conversion rates, the equilibrium must be shifted towards the product side.

Acid-Catalyzed Esterification Mechanisms

The esterification of acrylic acid with isodecanol (B128192) is typically catalyzed by strong acids, such as p-toluenesulfonic acid (PTSA) or sulfuric acid. prepchem.com The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism. The general steps are as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of the acrylic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Alcohol: The isodecanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol's hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a better leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester product is deprotonated, regenerating the acid catalyst and yielding the final this compound ester. sciencemadness.org

Process Optimization in this compound Synthesis (e.g., reflux conditions, water removal)

To maximize the yield of this compound, several process parameters are optimized. The reaction is reversible, so according to Le Chatelier's principle, the continuous removal of water is crucial to drive the equilibrium towards the formation of the ester.

Reflux Conditions and Water Removal: The synthesis is commonly performed under reflux conditions, often using a solvent like xylene that forms an azeotrope with water. prepchem.com As the mixture boils, the water-solvent azeotrope vaporizes and is passed through a condenser into a Dean-Stark apparatus. Here, the condensed water separates from the immiscible solvent and is collected, while the solvent is returned to the reaction vessel. This continuous removal of water effectively shifts the reaction equilibrium to favor product formation, leading to higher conversion rates. prepchem.com A typical laboratory procedure involves heating the reaction mixture at reflux (around 140° C) for several hours until the theoretical amount of water is collected. prepchem.com

Reactant Stoichiometry: Using an excess of one of the reactants, typically the less expensive or more easily removable one, can also increase the conversion of the other reactant. For acrylate synthesis, an excess of the acid can sometimes be used to facilitate water removal, as the azeotropic point of methacrylic acid and water is lower than water's boiling point. mdpi.com

Catalyst and Inhibitor: The choice and concentration of the acid catalyst are optimized to ensure a reasonable reaction rate without causing significant side reactions. Additionally, a polymerization inhibitor, such as hydroquinone (B1673460) (HQ), is often added to the reaction mixture. prepchem.com This is essential because the acrylate double bond can readily polymerize at the elevated temperatures used for esterification.

Industrial-Scale Continuous Flow Synthesis Methodologies

For large-scale industrial production, batch processing can be inefficient. Continuous flow synthesis offers significant advantages, including improved safety, better heat and mass transfer, higher consistency, and increased throughput. americanpharmaceuticalreview.com

In a continuous flow process for this compound, the reactants (acrylic acid and isodecanol) and the catalyst are continuously fed into a heated reactor system. The reactor could be a packed bed reactor containing a solid acid catalyst or a series of stirred-tank reactors. As the reaction mixture flows through the system, the product is formed. Simultaneously, water is continuously removed, often through a process like reactive distillation or pervaporation. mdpi.com This integration of reaction and separation within a single unit operation is a key feature of process intensification. mdpi.com

The advantages of this methodology include:

Enhanced Reaction Control: Precise management of temperature, pressure, and residence time.

Improved Yield and Purity: Continuous removal of byproducts minimizes side reactions.

Scalability: Production can be easily scaled by extending the operation time or by "scaling out" (running multiple units in parallel).

Safety: The small reactor volumes at any given time reduce the risks associated with handling reactive chemicals. americanpharmaceuticalreview.com

An efficient laboratory-scale continuous flow process for other acrylate monomers has demonstrated excellent conversions within minutes, highlighting the potential for rapid and on-demand production. researchgate.netrsc.org

Alternative and Emerging Synthetic Routes for this compound

While acid-catalyzed esterification is the dominant production method, environmental concerns and the drive for sustainability are fueling research into alternative synthetic pathways, particularly those utilizing renewable resources.

Bio-based Feedstock Utilization in Acrylate Synthesis

The term "bio-based" can apply to either of the precursors for this compound. The focus is on developing sustainable routes from biomass to replace petrochemical feedstocks. researchgate.netnih.gov

Bio-based Acrylic Acid: Significant research has been directed towards producing acrylic acid from renewable resources. acs.org Key pathways include the dehydration of 3-hydroxypropionic acid or lactic acid, which can be obtained through the fermentation of sugars like glucose from corn or starch. acs.org Another promising route is the oxidation of bio-based acrolein, which can be derived from glycerol, a major byproduct of biodiesel production. acs.org

Bio-based Alcohols: Isodecanol is a branched ten-carbon alcohol. While it is traditionally derived from petrochemical sources, there is growing interest in producing longer-chain alcohols from biological feedstocks. ontosight.ai The reaction of bio-derived acrylic acid with conventionally produced isodecanol, or the reaction of conventional acrylic acid with bio-derived alcohols, leads to partially bio-based acrylate monomers. researchgate.net These monomers are increasingly sought after for creating polymers with a reduced environmental footprint. google.com

The use of bio-based raw materials introduces challenges, such as the presence of impurities that can affect the reaction and require additional purification steps. acs.org

Enzymatic Synthesis Approaches for this compound Precursors

Enzymatic catalysis presents a green alternative to chemical catalysis, offering high specificity, mild reaction conditions, and reduced byproduct formation. For ester synthesis, lipases are the most commonly used enzymes. While direct enzymatic synthesis of this compound is not widely documented, the principles apply. Lipases can catalyze esterification and transesterification reactions.

The synthesis would involve reacting isodecanol and acrylic acid in the presence of a lipase (B570770) catalyst, often immobilized on a solid support to facilitate reuse and separation. The milder conditions of enzymatic reactions can be particularly advantageous for heat-sensitive molecules like acrylates, potentially reducing the need for polymerization inhibitors.

More broadly, enzymatic platforms are being developed for the synthesis of various chemical precursors from simple starting materials like acetate. nih.gov For instance, enzymatic pathways have been constructed to produce isoprenoid precursors, which are complex molecules built from five-carbon units. nih.gov Although distinct from acrylate synthesis, these developments demonstrate the potential of biocatalysis to create complex chemical building blocks in a controlled and efficient manner, which could eventually be applied to the production of specialty alcohols or other acrylate precursors.

Polymerization Science of Isodecyl Acrylate

Fundamental Polymerization Mechanisms of Isodecyl Acrylate (B77674)

Isodecyl acrylate, an acrylic monomer characterized by a C10 ester side-chain, participates in polymerization through the reactivity of its carbon-carbon double bond. The polymerization behavior is significantly influenced by the bulky, hydrophobic isodecyl group, which affects reaction kinetics, polymer structure, and the physical properties of the resulting material. The primary mechanism for polymerizing this compound is free radical polymerization, which can be adapted to produce a variety of polymer architectures.

Free Radical Polymerization Kinetics and Thermodynamics

Kinetics: The polymerization rate is influenced by factors such as monomer concentration, initiator concentration, and temperature. The propagation rate coefficient (k_p) is a crucial parameter that describes the rate of monomer addition to the growing polymer chain. While specific kinetic data for this compound is not extensively detailed in the provided literature, studies on structurally similar long-chain alkyl methacrylates, such as isodecyl methacrylate (B99206), offer valuable insights. For these monomers, k_p values have been measured across various temperatures using techniques like pulsed-laser polymerization (PLP). acs.org Generally, for alkyl methacrylates, the propagation rate coefficient shows a consistent, though not dramatic, increase with the size of the ester group. acs.org For instance, the k_p for n-dodecyl methacrylate is about 50-60% higher than that for methyl methacrylate. acs.org This trend is often attributed to changes in the activation energy (Ea) and the pre-exponential factor (A) of the Arrhenius equation.

Table 1: Arrhenius Parameters for the Propagation Rate Coefficient of Isodecyl Methacrylate (Note: Data is for Isodecyl Methacrylate, a structurally similar compound)

ParameterValueUnit
Activation Energy (Ea)20.8kJ·mol⁻¹
Pre-exponential Factor (A)2.19 x 10⁶L·mol⁻¹·s⁻¹
Data sourced from reference rsc.org

Thermodynamics: Like most polymerization reactions, the free radical polymerization of acrylates is thermodynamically driven by a negative change in Gibbs free energy (ΔG). acs.org This is a result of the conversion of a π-bond in the monomer to a more stable σ-bond in the polymer chain, which makes the process highly exothermic (negative enthalpy change, ΔH). The process also involves a decrease in disorder as individual monomer molecules become linked in a polymer chain, resulting in a negative entropy change (ΔS). acs.org

Due to the opposing signs of ΔH and ΔS, there exists a "ceiling temperature" (Tc) for polymerization. Above this temperature, the TΔS term in the Gibbs free energy equation (ΔG = ΔH - TΔS) outweighs the ΔH term, making ΔG positive and thus favoring depropagation over propagation. acs.org For methacrylate monomers at a concentration of 1 mol/L, the ceiling temperature is typically in the range of 200–210 °C. acs.org

Chain Growth Mechanisms in this compound Homopolymerization

The homopolymerization of this compound proceeds via a classic chain-growth mechanism, characterized by the formation of high molecular weight polymer chains early in the reaction while monomer is still present. acs.org The mechanism consists of three fundamental stages:

Initiation: The process begins with the decomposition of an initiator molecule (e.g., a peroxide or an azo compound) to generate free radicals (R•). acs.org This radical then adds across the C=C double bond of an this compound monomer, forming a new, larger radical and initiating the polymer chain. acs.org

Propagation: The newly formed monomer radical rapidly adds to successive this compound monomers. In each step, a monomer unit is added to the chain, and the radical active site is regenerated at the new chain end. acs.org This step repeats thousands of times, leading to the formation of a long polymer chain. High molecular weight polymer is formed quickly, within a timeframe of 0.1 to 10 seconds per chain. acs.org

Termination: The growth of a polymer chain is eventually stopped through a termination reaction. This typically occurs when two growing radical chains react with each other, either by combination (forming a single, longer polymer chain) or by disproportionation (where a hydrogen atom is transferred from one chain to the other, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end). acs.org

Copolymerization Dynamics of this compound

This compound can be copolymerized with other monomers to tailor the properties of the final polymer. The dynamics of this process depend on the relative reactivities of the comonomers and the desired polymer architecture.

In copolymerization, monomer reactivity ratios (r1 and r2) are critical parameters that describe the relative tendency of a growing polymer chain ending in one monomer unit (M1•) to add another molecule of the same monomer (M1) versus the other monomer (M2). tandfonline.comuobaghdad.edu.iq These ratios determine the composition of the resulting copolymer and the sequence distribution of the monomers along the chain. uobaghdad.edu.iq

Table 2: Monomer Reactivity Ratios for the Copolymerization of Glycidyl (B131873) Methacrylate (GMA) and Octadecyl Acrylate (ODA) (Note: Data is for an analogous system to illustrate the concept)

Methodr₁ (GMA)r₂ (ODA)
Fineman-Ross (FR)1.290.68
Data sourced from reference tandfonline.com

In this example, r_GMA > 1 indicates that a growing chain ending in a GMA radical prefers to add another GMA monomer over an ODA monomer. Conversely, r_ODA < 1 indicates that a chain ending in an ODA radical prefers to add a GMA monomer over another ODA monomer. tandfonline.com This suggests that in this specific system, GMA is the more reactive monomer. tandfonline.com Such data is crucial for designing copolymers with desired compositions and properties. tandfonline.com

Modern polymerization techniques allow for the synthesis of complex polymer architectures, such as block and graft copolymers, incorporating this compound.

Block Copolymers: These polymers consist of long sequences, or "blocks," of one monomer type covalently bonded to blocks of another. This compound can be incorporated into acrylic block copolymers using controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. google.com These techniques allow for the synthesis of polymers with well-defined architectures and low polydispersity indices (PDI), typically between 1.3 and 3. google.com In an A-B-A triblock copolymer, for example, this compound could form the soft, flexible central 'B' block, while a harder monomer like methyl methacrylate could form the outer 'A' blocks. cmu.eduacs.org Such structures are valuable in applications like thermoplastic elastomers and pressure-sensitive adhesives. mdpi.com

Graft Copolymers: These architectures feature a main polymer backbone with polymeric side chains, or "grafts," of a different composition. mdpi.com this compound can be used to form either the backbone or the grafted side chains. One common method is the "grafting-through" or "macromonomer" approach, where a low-molecular-weight monomer (like this compound) is copolymerized with a macromonomer (a polymer chain with a polymerizable end group). acs.org This results in a backbone derived from both comonomers, with the pre-made macromonomer chains acting as the grafts. acs.org

The copolymerization of acrylates with thiol-containing compounds proceeds through a unique mixed mechanism that combines features of both chain growth and step growth. nih.gov This reaction is particularly useful in photopolymerization systems. cnrs.fr

The mechanism involves a competition between two primary reactions for the acrylic radical:

Chain-Growth Propagation: The acrylate radical propagates by adding to another acrylate monomer, which is the standard chain-growth pathway. nih.gov

Chain Transfer to Thiol: The acrylate radical abstracts a hydrogen atom from a thiol monomer (R-SH). This terminates the growing polymer chain but simultaneously creates a new thiyl radical (RS•). nih.gov

The newly formed thiyl radical is then capable of re-initiating polymerization by adding across the carbon-carbon double bond of an acrylate monomer, creating a new carbon-centered radical. nih.govcnrs.fr This two-step process of chain transfer and re-addition effectively adds a thiol group across an acrylate double bond and constitutes a step-growth mechanism. cnrs.fr

This mixed mechanism offers several advantages over conventional radical polymerization, including reduced oxygen inhibition (as thiyl radicals are less sensitive to oxygen), lower polymerization-induced shrinkage, and the ability to form highly cross-linked networks with high functional group conversion. cnrs.frgoogle.com

Block Copolymer and Graft Copolymer Architectures

Controlled Polymerization Techniques for this compound

The synthesis of poly(this compound) and its copolymers can be achieved through various polymerization techniques, each offering distinct advantages in controlling the polymer architecture, molecular weight, and properties.

Reversible Deactivation Radical Polymerization (RDRP) Strategies

Reversible Deactivation Radical Polymerization (RDRP) methods are instrumental in producing polymers with well-defined structures and narrow molecular weight distributions. Among these, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been effectively utilized for this compound.

RAFT polymerization allows for the synthesis of block copolymers with specific functionalities. researchgate.netscirp.org For instance, dibenzyltrithiocarbonate is a preferred RAFT agent for creating ABA triblock copolymers in a one-pot, non-stop miniemulsion process. google.com This technique enables the production of polymers with narrow polydispersity. The general temperature range for RAFT polymerization in a miniemulsion is between 5 and 120°C, with a more preferred range of 20 to 85°C. google.com

Studies on photo-mediated RAFT step-growth polymerization have shown that acrylate monomers, including this compound, exhibit distinct kinetic profiles. rsc.org In photo-iniferter RAFT, acrylates show lower apparent rate constants (kapp) compared to maleimides. Conversely, in Photoinduced Electron/Energy Transfer (PET)-RAFT step-growth, acrylates demonstrate higher kapp values. rsc.org

Photopolymerization and UV-Curing Dynamics of this compound Systems

This compound is frequently used in photopolymerization and UV-curing applications, where it acts as a monofunctional reactive diluent. dergipark.org.trmdpi.com Its role is to reduce the viscosity of formulations to a manageable level for application while contributing to the final properties of the cured material. dergipark.org.trpolymerinnovationblog.com

The photopolymerization process is initiated by a photoinitiator that, upon exposure to UV light, generates free radicals, which then react with the acrylate's double bonds to start the polymerization chain reaction. polito.it this compound offers several key properties to UV-cured formulations, including excellent solvency, low shrinkage, good adhesion, and water resistance. dergipark.org.tr

In UV-curable systems, this compound is often blended with multifunctional monomers and oligomers to balance properties like flow and internal strength. polymerinnovationblog.com For example, it has been used in combination with isobornyl acrylate (IBOA) as a monofunctional monomer and trimethylolpropane (B17298) triacrylate (TMPTA) as a multifunctional acrylate to create sprayable, weatherable coatings. pcimag.com The kinetics of photopolymerization can be studied using techniques like photo-differential scanning calorimetry (photo-DSC), which shows that the conversion of monomers can range from 40% to 100%, depending on the monomer's functionality and structure. researchgate.netmdpi.com

The presence of this compound can influence the morphology and kinetics of photopolymerized mixtures. acs.org For instance, in formulations containing silicone acrylate, this compound was used as a reactive release agent. acs.org Gold nanoparticles have also been incorporated into this compound-based systems, where the resulting nanocomposites were prepared by UV-photocuring of stable colloid solutions. researchgate.net

Emulsion Polymerization of this compound and Its Copolymers

Emulsion polymerization is a common technique for producing acrylic-based polymers. google.com In this process, monomers are emulsified in water with a surfactant, and a water-soluble initiator starts the polymerization. acs.org This method is used to create stable latexes of this compound copolymers.

This compound can be copolymerized with various other monomers in emulsion systems. For example, it has been used with stearyl acrylate (SA) and divinylbenzene (B73037) (DVB) to produce highly porous, elastomeric materials known as polyHIPEs (High Internal Phase Emulsion polymers). metu.edu.trtandfonline.commetu.edu.tr These materials have an interconnected open-cell structure. metu.edu.trtandfonline.commetu.edu.tr

The hydrophobic nature of this compound presents challenges in emulsion polymerization due to its low water solubility. pcimag.com Effective transport of the monomer from droplets to the growing polymer particles is crucial. pcimag.com Surfactants like sodium hexadecyl diphenyl oxide disulfonate have been shown to be effective in transporting hydrophobic monomers like isodecyl methacrylate (a related monomer) in emulsion polymerization. pcimag.com

The process can be carried out using batch, semi-continuous, or continuous methods. researchgate.net In some cases, seeded emulsion polymerization is used to control particle nucleation. mdpi.com For instance, a two-stage seeded semi-continuous emulsion polymerization was employed to create core-shell particles with a poly(methyl methacrylate-co-butyl acrylate) core and a poly(2-ethylhexyl acrylate-co-glycidyl methacrylate) shell. mdpi.com

Influence of Molecular Structure and Reaction Conditions on Polymerization

The polymerization behavior of this compound is significantly affected by its molecular structure and the conditions under which the reaction occurs.

Steric Hindrance and Molecular Mobility Effects

The branched, bulky isodecyl group in this compound introduces considerable steric hindrance. mdpi.com This steric bulk directly impedes the mobility of the monomer molecules during polymerization, which can reduce the polymerization rate compared to less hindered acrylates. mdpi.comcdnsciencepub.com The long alkyl chain of similar acrylates is known to decrease the polymerization rate.

In copolymerization, the steric hindrance of monomers influences the properties of the resulting polymer. For instance, in the creation of polymer-dispersed liquid crystal (PDLC) films, the increased side-chain density of branched monomers leads to greater steric hindrance, which slows down polymerization kinetics. mdpi.com This can affect the morphology and electro-optical performance of the final film. mdpi.com The structure-reactivity relationship in the polymerization of higher alkyl acrylates is a key area of study for developing polymers with desired properties. nbu.ac.in

Impact of Impurities and Inhibitors on Polymerization Efficiency

The efficiency of this compound polymerization can be significantly impacted by the presence of impurities and inhibitors. Commercial this compound is typically stabilized with an inhibitor, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization during storage and transport. nih.govsigmaaldrich.comthegoodscentscompany.com The concentration of MEHQ is often around 25 ppm. nih.govthegoodscentscompany.com In the absence of an inhibitor, polymerization can occur, especially when the monomer is heated or exposed to light. nih.govthegoodscentscompany.comchemicalbook.com

Impurities in the monomer feed can also affect polymerization. For other acrylate monomers, such as butyl acrylate produced from bio-based sources, a wide range of impurities like other alcohols and acids can be present. acs.org These impurities can participate in side reactions, potentially altering the final polymer properties. acs.org Similarly, in the synthesis of 2-hydroxyethyl acrylate (HEA), impurities like ethylene (B1197577) glycol diacrylate (EGDA) can lead to crosslinking, while the presence of acrylic acid in large amounts can inhibit polymerization altogether. psu.edu Therefore, purification of the monomer is often essential to achieve controlled polymerization and desired polymer characteristics. psu.edu Polymerization can also be initiated unintentionally by contaminants like peroxides, azo compounds, heavy metal ions, and certain sulfur compounds. nih.gov

Role of Initiators and Chain Transfer Agents

In the free-radical polymerization of this compound, initiators and chain transfer agents are crucial components that dictate the initiation of the polymerization process and the final molecular architecture of the polymer, respectively.

Initiators

The primary function of an initiator is to generate free radicals, which are highly reactive chemical species that initiate the polymerization by reacting with the first monomer unit. acs.org The choice of initiator depends on the desired polymerization conditions, such as temperature. For the polymerization of this compound and other acrylates, thermal initiators are commonly employed. These compounds decompose at a specific temperature to yield the necessary free radicals.

A widely used initiator for this compound polymerization is benzoyl peroxide (BPO). ontosight.airesearchgate.net It is effective in synthesizing both homopolymers of this compound and copolymers, such as those with olive oil. ontosight.airesearchgate.net Other common initiators include azo compounds like azobisisobutyronitrile (AIBN). researchgate.net In addition to chemical initiation, polymerization can be started using other methods. Research on related monomers like isodecyl methacrylate has demonstrated the use of radiation initiation, where a beam of accelerated electrons provides the energy to create radical sites. matec-conferences.org Furthermore, certain metallic ions, such as Iron(III)-ions, have been identified as weak polymerization initiators for this compound. jamorin.com Spontaneous polymerization can also occur in the presence of heat, UV radiation, or if the stabilizing inhibitor is depleted. basf.com

InitiatorTypeTypical Application ContextReference
Benzoyl Peroxide (BPO)Thermal InitiatorUsed in the homopolymerization of this compound and in synthesizing copolymers. ontosight.airesearchgate.net ontosight.ai, researchgate.net
Azobisisobutyronitrile (AIBN)Thermal InitiatorCommonly used as a radical initiator in the polymerization of acrylate monomers. researchgate.net researchgate.net
Radiation (Electron Beam)Physical InitiationUsed to initiate polymerization in related methacrylate monomers without chemical initiators. matec-conferences.org matec-conferences.org
Iron(III) IonsWeak Chemical InitiatorIdentified as a weak initiator for this compound polymerization. jamorin.com jamorin.com

Chain Transfer Agents

Chain transfer agents (CTAs) are added to polymerization reactions to control the molecular weight of the resulting polymer. google.com They work by interrupting the growth of a polymer chain by transferring a reactive atom (commonly hydrogen) to the propagating radical. This terminates the chain and the CTA forms a new radical that can initiate the growth of a new polymer chain. google.com This mechanism allows for the production of polymers with lower molecular weights and narrower molecular weight distributions than would be achieved otherwise. google.com

In the synthesis of acrylic polymers, CTAs are instrumental in regulating the polymer's architecture, including its branched structure and gel content. rsc.orgrsc.org For instance, in the emulsion copolymerization of various acrylates, 2-ethylhexyl thioglycolate has been effectively used as a CTA to regulate the molecular weight distribution and the branched chain topology of the final polymer. rsc.orgrsc.org The use of CTAs is a key strategy for tailoring the properties of the final polymer product to meet the needs of specific applications, such as pressure-sensitive adhesives. rsc.orgrsc.org

Chain Transfer AgentPrimary FunctionMechanismReference
2-Ethylhexyl thioglycolateRegulate molecular weight and branching. rsc.orgrsc.orgTerminates a growing polymer chain via hydrogen atom transfer and initiates a new chain. rsc.org, rsc.org

Intramolecular Chain Transfer (Backbiting) Phenomena in Acrylate Polymerization

A defining characteristic of the free-radical polymerization of acrylates, including this compound, is the prevalence of intramolecular chain transfer, a process commonly known as "backbiting". acs.orgresearchgate.net This secondary reaction significantly influences the rate of polymerization and the final polymer architecture by creating branched structures. a-star.edu.sg

The backbiting mechanism involves the growing radical at the end of a polymer chain curling back on itself to abstract a hydrogen atom from a carbon on its own backbone. drexel.edu The most kinetically and thermodynamically favorable version of this reaction is a 1,5-hydrogen transfer, which proceeds via a stable, six-membered ring transition state. a-star.edu.sgdrexel.edu

The critical consequence of backbiting is the transformation of the highly reactive secondary propagating radical (SPR) at the chain's end into a much less reactive tertiary mid-chain radical (MCR). a-star.edu.sgmdpi.comresearchgate.net The formation of these MCRs has two major effects:

Branching : When a monomer molecule eventually adds to the MCR, the propagation continues from the middle of the chain, resulting in the formation of a short-chain branch (SCB). mdpi.comacs.org

Backbiting is the dominant mechanism for branching in acrylate polymerization, far more prevalent than intermolecular chain transfer. researchgate.netacs.org This reaction occurs even at low temperatures and is a key reason why the polymerization kinetics of acrylates are notably complex. acs.orgresearchgate.net The frequency of backbiting is influenced by reaction conditions; it becomes more dominant at higher temperatures and lower monomer concentrations. acs.org Research has also shown that the choice of solvent can affect the rate of backbiting; hydrogen-bonding solvents can sterically hinder the polymer chain from curling back on itself, thus reducing the occurrence of this phenomenon. mdpi.comresearchgate.net

Aspect of BackbitingDescriptionReference
MechanismIntramolecular 1,5-hydrogen atom transfer from the polymer backbone to the active chain-end radical. drexel.edu drexel.edu
Transition StateA stable six-membered ring intermediate. a-star.edu.sgdrexel.edu a-star.edu.sg, drexel.edu
Radical TransformationConverts a reactive secondary propagating radical (SPR) to a less reactive tertiary mid-chain radical (MCR). mdpi.comresearchgate.net mdpi.com, researchgate.net
Impact on PolymerizationSlows the overall reaction rate and introduces short-chain branches (SCBs) into the polymer structure. mdpi.comacs.org mdpi.com, acs.org

Structure Property Relationships in Isodecyl Acrylate Polymers and Formulations

Correlating Monomer Structure to Polymer Network Formation

The structure of the isodecyl acrylate (B77674) monomer, specifically its long, branched alkyl group, significantly influences the formation of polymer networks. As a monofunctional monomer, IDA polymerizes via free radicals to form linear polymer chains. dergipark.org.tr When included in formulations with multifunctional monomers, such as difunctional or trifunctional acrylates, IDA acts as a reactive diluent, reducing viscosity and participating in the polymerization to become part of the final polymer structure. dergipark.org.tr

The presence of IDA can affect the crosslinking density of the polymer network. In systems with multifunctional acrylates, which create a three-dimensional crosslinked structure, the incorporation of monofunctional IDA can lead to a less densely crosslinked network. dergipark.org.trmdpi.com This is because the IDA molecules terminate chain growth at their point of incorporation, preventing further crosslinking at that site. This moderation of crosslink density is a critical factor in tailoring the mechanical properties of the final polymer. dergipark.org.tr

Influence of Isodecyl Acrylate on Polymer Flexibility and Mechanical Performance

The incorporation of this compound into polymer formulations has a pronounced effect on their flexibility and mechanical properties. The long, flexible alkyl chain of IDA imparts a significant degree of flexibility to the polymer backbone. dergipark.org.tr This is in contrast to more rigid monomers, such as isobornyl acrylate (IBOA), which has a bulky, cyclic structure. nih.gov

Research has shown that increasing the concentration of IDA in a copolymer can lead to more elastomeric or rubbery behavior. nih.govmetu.edu.tr This is attributed to the dominance of the long carbon chains of IDA in the polymer structure, which allows for greater chain elongation under stress. nih.gov In one study, a notable increase in elongation and a decrease in Young's modulus, peak stress, and hardness were observed as the IDA concentration approached 35%, indicating a transition to a more elastomeric polymer. nih.gov

The balance between flexible monomers like IDA and rigid monomers allows for the precise tailoring of mechanical performance. For instance, in ternary monomer systems containing IDA, a rigid monomer like IBOA, and a cross-linker like polyethylene (B3416737) glycol diacrylate (PEGDA), a wide range of properties from rigid to elastomeric can be achieved. nih.gov The presence of a cross-linker can mitigate the softening effect of IDA to some extent by increasing the network's structural integrity. nih.gov

Table 1: Effect of this compound (IDA) Concentration on Mechanical Properties of a Ternary Polymer System
IDA Concentration (wt%)Young's Modulus (E)Peak Stress (σ)Ultimate Strain (ε)Hardness (Shore A)
LowHighHighLowHigh
~35%DecreasesDecreasesIncreasesDecreases
HighLowLowHighLow

Enhancing Adhesion and Water Resistance through this compound Incorporation

This compound is frequently used in formulations for coatings, inks, and adhesives due to its ability to enhance both adhesion and water resistance. dergipark.org.trprocurementresource.com The hydrophobic nature of the isodecyl group contributes significantly to the water resistance of the resulting polymer. dergipark.org.trpolysciences.com When a polymer film containing IDA is exposed to water, the nonpolar alkyl chains repel water molecules, reducing water uptake and improving the durability of the coating. dergipark.org.trgoogle.com

In practical applications, formulations containing IDA have demonstrated excellent adhesion and water resistance, making them suitable for protective coatings on various substrates. dergipark.org.trprocurementresource.com

Tailoring Hydrophobicity in Poly(this compound) Systems

The hydrophobicity of a polymer is largely determined by its chemical structure, particularly the presence of nonpolar groups. The long, branched alkyl chain of this compound makes it a highly hydrophobic monomer. polysciences.com Consequently, polymers rich in this compound exhibit significant hydrophobic character.

The hydrophobic nature of IDA-containing polymers can be quantified by measuring the water contact angle. A higher water contact angle indicates greater hydrophobicity. Studies on lignin-based polyurethane foams have shown that increasing the lignin (B12514952) content, which has a hydrophobic nature, can increase the water contact angle from 100 to 140 degrees. mdpi.com Similarly, increasing the content of hydrophobic monomers like IDA in a polymer system is expected to increase the water contact angle. researchgate.net The hydrophobic effect also plays a crucial role in the interaction of these polymers with other substances, such as surfactants in aqueous solutions. acs.org

Thermal Stability and Degradation Kinetics of this compound Polymers

The thermal stability of poly(this compound) and its copolymers is influenced by the chemical structure of the monomers and the resulting polymer architecture. Thermogravimetric analysis (TGA) is a common technique used to study the thermal decomposition of polymers. mdpi.com

In general, the thermal degradation of polyacrylates can proceed through various mechanisms, including random chain scission. researchgate.net The introduction of bulky side groups can affect the thermal stability. For instance, the bulky tert-butyl group in 4-tert-butylcyclohexyl acrylate has been shown to increase the thermal stability of the resulting polymer.

Studies on copolymers of acrylates with other monomers, such as α-methyl styrene (B11656), have shown that the thermal degradation kinetics can be systematically investigated using methods like the Kissinger, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS) methods. researchgate.net These studies have revealed that the activation energy of degradation can be influenced by the copolymer composition. researchgate.net For example, in poly(acrylate/α-MeSt) copolymers, the activation energy for thermal degradation was found to increase with an increasing content of α-MeSt units. researchgate.net

The thermal properties, including the glass transition temperature (Tg) and degradation temperature, are also affected by the incorporation of other structures into the polymer chain. For example, the introduction of ester bonds into the backbone of poly(alkyl acrylates) can influence their thermal degradation behavior. a-star.edu.sg

Table 2: General Thermal Properties of Acrylate Polymers
PropertyInfluencing FactorsGeneral Trend with this compound
Glass Transition Temperature (Tg)Side chain length and flexibilityLow Tg due to flexible side chain. polysciences.com
Thermal Decomposition TemperatureBond strengths, steric hindranceDecomposition behavior is complex and depends on the overall polymer structure.

Spectroscopic and Morphological Analysis of Polymer Structures

The structure and morphology of polymers containing this compound can be characterized using a variety of analytical techniques. Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the chemical structure of the polymer.

FTIR spectroscopy can be used to identify the characteristic functional groups present in the polymer, such as the carbonyl group (C=O) of the acrylate ester. nbu.ac.in ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the arrangement of atoms in the polymer chain, allowing for the determination of copolymer composition and microstructure. nih.govmdpi.com For instance, NMR has been used to determine the configurational sequence of poly(isobornyl acrylate). researchgate.net

The morphology of the polymer, which describes the arrangement and ordering of the polymer chains, can be investigated using techniques like scanning electron microscopy (SEM) and differential scanning calorimetry (DSC). SEM can be used to visualize the surface and internal structure of the polymer, such as the cellular structure of polymer foams. metu.edu.tr DSC is used to determine thermal transitions like the glass transition temperature (Tg), which provides insights into the polymer's amorphous or crystalline nature. researchgate.net The morphology of polymer-dispersed liquid crystal (PDLC) systems, which can be influenced by the acrylate monomers used, is often studied to understand their electro-optical properties. mdpi.com

Advanced Applications and Performance Evaluation of Isodecyl Acrylate in Materials Science

Isodecyl Acrylate (B77674) in UV-Curable Coatings and Inks

The use of isodecyl acrylate in ultraviolet (UV) curable formulations is driven by its ability to improve various coating and ink properties. dergipark.org.tr UV curing is a rapid polymerization process that transforms a liquid formulation into a solid, non-tacky film in fractions of a second upon exposure to UV radiation. dergipark.org.tr IDA is frequently incorporated as a reactive diluent to reduce the viscosity of high molecular weight oligomers, facilitating application and ensuring seamless film formation. dergipark.org.trmdpi.com

Formulation strategies for UV-curable systems often leverage this compound to enhance surface protection. Its inherent hydrophobicity, a result of its long alkyl group, contributes to excellent water resistance in cured coatings and inks. lencolo37.comdergipark.org.trjamorin.com This property is crucial for protecting substrates from moisture-induced damage. ontosight.aigoogle.com

To achieve optimal performance, IDA is typically blended with a variety of other components:

Oligomers : Urethane acrylates, polyester (B1180765) acrylates, and epoxy acrylates form the backbone of the coating, providing primary characteristics like hardness and chemical resistance. mdpi.com The addition of IDA modifies these properties, introducing flexibility. polysciences.comigmresins.com

Multifunctional Monomers : Di- or tri-functional monomers are used to increase crosslink density and improve hardness and solvent resistance. dergipark.org.tr IDA, being monofunctional, helps to balance these properties, preventing the coating from becoming too brittle. polito.it

Additives : Wetting agents and adhesion promoters are used to ensure proper substrate wetting and bonding. radtech.org this compound itself contributes to good wetting on certain substrates due to its surface tension characteristics. jamorin.comradtech.org

A key strategy involves using IDA to improve adhesion to challenging surfaces, including plastics and metals. polysciences.comulprospector.com Its low shrinkage property during polymerization minimizes internal stress at the coating-substrate interface, leading to better adhesion. dergipark.org.trulprospector.com In formulations for tin metal, for instance, IDA can be part of a system designed for application without a pre-treatment cleaning step, where its ability to wet the "oily" surface is critical for adhesion and appearance. radtech.org Furthermore, in combination with specific UV absorbers, IDA can be used in formulations designed for improved sunlight stability. google.com

Table 1: Impact of this compound on UV-Curable Formulation Properties

Property Contribution of this compound Supporting Evidence
Viscosity Reduces formulation viscosity for better application. dergipark.org.tr Acts as a reactive diluent. dergipark.org.trmdpi.com
Flexibility Increases flexibility and impact resistance. polysciences.comjamorin.com Low Tg (-55°C to -60°C) and monofunctional nature. polysciences.comlencolo37.com
Adhesion Enhances adhesion due to low shrinkage. dergipark.org.trulprospector.com Improves bonding to various substrates. polysciences.comulprospector.com
Water Resistance Provides excellent hydrophobicity and water resistance. lencolo37.comdergipark.org.tr Long, hydrophobic alkyl chain. sinorawchemical.comlencolo37.com

| Wetting | Contributes to good wetting of substrates. jamorin.comradtech.org | Possesses a surface tension of 28.2 dynes/cm. lencolo37.com |

This reduction in crosslink density has a direct and significant impact on the mechanical properties of the cured film:

Flexibility and Impact Strength : A lower crosslink density allows for greater polymer chain mobility, which translates to increased flexibility and improved impact strength. polysciences.comjamorin.com This prevents the coating from cracking or delaminating upon impact or when applied to flexible substrates.

Hardness : While multifunctional monomers increase hardness, an excess can lead to brittleness. researchgate.net IDA moderates this effect, allowing formulators to achieve a desired balance between hardness and flexibility.

Studies on (meth)acrylate networks show that the glass transition temperature and rubbery modulus are directly related to the chemical structure and crosslink density. gatech.edu By systematically varying the concentration of monofunctional monomers like IDA relative to multifunctional crosslinkers, it is possible to precisely tune these thermomechanical properties for specific applications. gatech.edu

A primary advantage of using this compound in exterior and demanding applications is the enhanced durability and weatherability it confers to coatings. polysciences.comulprospector.comulprospector.com Weatherability refers to a coating's ability to withstand the damaging effects of sunlight (especially UV radiation), moisture, and temperature fluctuations. jamorin.com

The inclusion of IDA in coating formulations contributes to durability in several ways:

UV Resistance : While the primary UV resistance is often provided by UV absorbers and hindered amine light stabilizers (HALS) added to the formulation, the inherent stability of the acrylate polymer backbone, which IDA contributes to, is also a factor. google.com Formulations containing IDA have been developed specifically for improved sunlight stability. google.com

Hydrophobicity : The water-repellent nature of IDA-containing polymers protects the substrate from water ingress, which can cause swelling, corrosion, or delamination. sinorawchemical.comlencolo37.com

Flexibility Retention : The flexibility imparted by IDA helps the coating withstand thermal cycling (expansion and contraction) without cracking, a common failure mode in less flexible coatings. polysciences.comigmresins.com

Commercial products containing this compound are explicitly marketed for applications requiring good weatherability, such as coatings for automotive, wood, and plastic substrates. polysciences.comulprospector.com These formulations are designed to maintain their protective and aesthetic properties over long periods of exposure to environmental stressors.

Crosslinking Density and Mechanical Property Enhancement

This compound in Adhesive and Sealant Formulations

In the realm of adhesives and sealants, this compound is a key ingredient for formulating products with specific performance characteristics, particularly in pressure-sensitive and structural applications. sinorawchemical.comontosight.ai Its properties allow for the creation of adhesives with tailored tack, peel, and shear strength, as well as sealants with excellent flexibility and environmental resistance. polysciences.comadhesivesmag.com

This compound is widely used in the synthesis of pressure-sensitive adhesives (PSAs), which are materials that adhere to a surface with the application of light pressure. sinorawchemical.comjamorin.com In UV-curable PSAs, IDA plays a crucial role as a reactive diluent and a performance-modifying monomer. adhesivesmag.com

Pressure-Sensitive Adhesives (PSAs) : The performance of a PSA is a delicate balance of adhesion (peel strength), cohesion (shear strength), and tack. adhesivesmag.com The low glass transition temperature (Tg) of IDA is highly beneficial for PSA formulations, as it helps to ensure the adhesive remains soft and tacky at room temperature. jamorin.comadhesivesmag.com By incorporating IDA, formulators can enhance peel properties. adhesivesmag.com Studies have shown that in UV-cured PSA formulations, the type of monofunctional acrylate significantly influences performance; hydrophobic monomers like IDA have been shown to yield high peel strength. adhesivesmag.com It is used in applications ranging from tapes and labels to specialty optical coatings. jamorin.comulprospector.com

Structural Sealants : In structural sealants, which are used in construction and automotive industries, the primary requirements are strong adhesion, durability, and flexibility to accommodate joint movement. ontosight.aigoogle.com this compound contributes excellent water resistance and weatherability, which are critical for sealants exposed to the elements. polysciences.comsinorawchemical.com Its ability to create flexible polymers ensures that the sealant does not become brittle and fail over time. polysciences.com

The rheological, or flow, properties of an adhesive before and during curing are intrinsically linked to its final performance. researchgate.net this compound influences the rheology of adhesive formulations, which in turn affects the application process and the ultimate bond characteristics.

The relationship between rheology and performance in IDA-containing adhesives can be summarized as follows:

Viscoelasticity and Adhesion : The performance of a PSA is governed by its viscoelastic properties. researchgate.net Adhesives need to behave like a viscous liquid to flow and create intimate contact with a surface (wetting), but like an elastic solid to resist debonding forces (adhesion). adhesivesmag.com Monomers with low Tg, like this compound, contribute to the viscous component, enhancing tack and peel strength. adhesivesmag.com Research on acrylic PSAs has shown that increasing the content of monomers like isosorbide (B1672297) acrylate (which, like IDA, can enhance flexibility) can increase peel strength and tack. researchgate.netmdpi.com The fundamental principles show that tailoring the monomer composition is a key method for controlling the balance of adhesive properties. adhesivesmag.comresearchgate.net

Studies investigating the formulation of energy-curable PSAs highlight the importance of monomer selection. adhesivesmag.com Formulations using this compound as a diluent are noted for providing higher temperature resistance. adhesivesmag.com By adjusting the concentration of IDA relative to other components like oligomers and tackifying resins, formulators can fine-tune the adhesive's properties to achieve a desired balance of tack, peel, and shear for specific applications. adhesivesmag.com

Table 2: Research Findings on this compound in Adhesives

Research Focus Key Finding Implication for Adhesive Performance Source
UV-Cured PSAs Monomer structure significantly affects PSA properties; hydrophobic IDA cured the slowest among tested monomers, which influenced rolling-ball tack. Slower cure can enhance wetting time, affecting tackiness. IDA-based formulations showed a dramatic peak in peel strength. adhesivesmag.com
Energy-Curable PSAs Low Tg monomers like this compound are beneficial for enhancing peel properties. Using IDA as a diluent works well for higher temperature resistance. Allows for the formulation of adhesives with high peel strength and good thermal stability. adhesivesmag.com
Acrylic PSAs The substituent structure in the acrylate monomer directly impacts adhesion performance (peel strength, cohesion, tack). Tailoring the monomer composition, including flexible monomers like IDA, is a primary tool for controlling adhesive properties. researchgate.net

| Structural Adhesives | IDA can be used as a reactive diluent in two-component structural adhesives to modify properties. | Provides a mechanism to control viscosity and flexibility in high-strength bonding applications. | google.com |

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 25257
Isobornyl acrylate 7899
Urethane acrylate Not a single compound
Polyester acrylate Not a single compound
Epoxy acrylate Not a single compound
Hexanediol diacrylate 135378
Acrylic acid 6581
Isobornyl methacrylate (B99206) 7900
Isosorbide diacrylate ester 139032066
Styrene (B11656) 7501
Benzoyl peroxide 7187
Lauryl acrylate 8333
Isooctyl acrylate 7640
Dicyclopentenyloxyethyl acrylate 62590

Pressure-Sensitive Adhesives and Structural Sealants

This compound as a Modifier in Plastics and Polymers

This compound (IDA) is a specialty monomer recognized for its hydrophobic properties, flexibility, and low glass transition temperature. wikipedia.org These characteristics make it a valuable component in the modification of various plastics and polymers, where it is used to tailor specific performance attributes. wikipedia.org

Impact Strength and Flexibility Enhancement in Copolymers

The incorporation of this compound into copolymer formulations is a strategy employed to enhance their impact strength and flexibility. wikipedia.orgfishersci.ca The long, branched alkyl chain of this compound introduces steric hindrance and disrupts the tight packing of polymer chains. This increased intermolecular space allows for greater chain mobility, which translates to improved flexibility and a lower glass transition temperature (Tg) of the resulting polymer. wikipedia.orgfishersci.pt A lower Tg is indicative of a material that is less brittle and more capable of absorbing energy upon impact.

In the context of (meth)acrylic compositions, copolymers containing a significant percentage of an alkyl acrylate, such as this compound, are formulated to improve ductility and impact resistance. fishersci.ca The hydrophobic nature of the isodecyl group also contributes to enhanced weatherability and water resistance in the final polymer product. wikipedia.org Monofunctional monomers like IDA, when copolymerized, can limit the formation of overly rigid networks, resulting in a more flexible cured film suitable for applications requiring a degree of bendability. fishersci.pt Research into polyester acrylates has shown that softer, more flexible materials, which are desirable for impact-resistant coatings, exhibit higher elongation at break. fishersci.be

Viscosity Modification in Lubricating Oil Formulations

Polymers derived from this compound are utilized as multifunctional additives in lubricating oils, serving as viscosity modifiers (also known as viscosity index improvers) and pour point depressants. wikipedia.orgsigmaaldrich.com The performance of these additives is influenced by the polymer's structure, molecular weight, and concentration in the base oil. wikipedia.orgfishersci.com

The viscosity index (VI) is a measure of how much a lubricant's viscosity changes with temperature. A higher VI indicates a smaller, more desirable change in viscosity across a temperature range. This compound-based polymers are effective VI improvers. fishersci.com At low temperatures, the polymer molecules exist as tightly coiled structures in the oil. As the temperature increases, the polymer coils expand due to increased interaction with the base oil. sigmaaldrich.com This expansion in the solvated polymer molecules counteracts the natural tendency of the base oil to thin out at higher temperatures, thus leading to an improved viscosity index. fishersci.comthegoodscentscompany.com

Studies have shown that the effectiveness of these polymers as VI improvers increases with their concentration in the lubricating oil. sigmaaldrich.comwikidata.org For instance, research on copolymers of this compound and styrene demonstrated a consistent increase in VI with higher additive concentrations in various mineral base oils. sigmaaldrich.com Similarly, copolymers of this compound with olive oil have been shown to significantly improve the VI of mineral base oils. fishersci.atfishersci.no In a comparative study, the homopolymer of this compound proved to be a highly effective viscosity index improver, outperforming other tested polymers like the homopolymer of behenyl acrylate. fishersci.com

Polymer Additive (in Base Oil 150N)Concentration (% w/v)Kinematic Viscosity at 40°C (cSt)Kinematic Viscosity at 100°C (cSt)Viscosity Index (VI)
Homopolymer of Isooctyl Acrylate 1.036.606.01114
2.045.407.30129
Copolymer of Isooctyl Acrylate-Styrene (9:1) 1.035.805.95115
2.043.607.10128
Homopolymer of this compound 1.034.305.70111
2.040.806.70124
Copolymer of this compound-Styrene (9:1) 1.033.705.60110
2.039.506.50122

This table presents data from a study on the performance of various acrylate polymers as viscosity index improvers in 150N base oil. Data sourced from Ghosh, P., et al. (2016). wikipedia.orgsigmaaldrich.com

The pour point is the lowest temperature at which a lubricant will flow. At low temperatures, paraffin (B1166041) wax crystals in mineral oils can agglomerate and form a rigid network, impeding flow. tcichemicals.comsigmaaldrich.com Pour point depressants (PPDs) function by interfering with this crystallization process. loradchemical.comwikidata.org

Viscosity Index Improvement

Emerging Applications of this compound

Beyond its established roles, this compound is finding use in advanced materials development, particularly in the field of nanotechnology. sigmaaldrich.com

Nanocomposite Development using this compound

This compound is utilized as a monomer in the formulation of polymer nanocomposites. fishersci.pt Its primary role is often to serve as a liquid medium for the dispersion of nanoparticles and as a key component of the polymer matrix that is subsequently formed. scribd.comnorman-network.com For instance, stable colloid solutions of gold (Au) and silver (Ag) nanoparticles have been prepared by laser ablation directly in liquid this compound monomer. scribd.com The resulting nanoparticle-monomer solution can then be polymerized, often through UV-photocuring, to create solid nanocomposite films. scribd.comnorman-network.com

In these systems, this compound contributes to the formation of a homogeneous and transparent polymer matrix, which is crucial for optical applications. fishersci.fi It has been used in combination with other monomers, such as diurethane dimethacrylate (UDMA), to create matrices for various nanoparticles, including gold (AuNP), silicon dioxide (SiO₂NP), zinc oxide (ZnONP), and titanium dioxide (TiO₂NP). fishersci.fifishersci.caereztech.com The selection of this compound is partly due to its ability to form homogeneous mixtures with these inorganic components. fishersci.fi The resulting nanocomposites are investigated for a range of enhanced properties, such as nonlinear optical responses, luminescence, and specific mechanical characteristics, paving the way for their use in photonics and other advanced technologies. scribd.comfishersci.fithegoodscentscompany.com

Electro-Optical Performance in Polymer-Dispersed Liquid Crystal Films

Polymer-dispersed liquid crystal (PDLC) films are a class of composite materials that have garnered significant interest for applications such as smart windows, displays, and light shutters. tcichemicals.com These films operate by switching between a light-scattering, opaque "off-state" and a transparent "on-state" through the application of an external electric field. tcichemicals.comwikipedia.org The performance of PDLC films is intrinsically linked to the properties of the polymer matrix, which is formed by the polymerization of monomer units. Acrylates are a common class of monomers used for this purpose, and the specific molecular structure of the acrylate monomer significantly influences the resulting electro-optical properties of the film. sigmaaldrich.comsigmaaldrich.com

Key electro-optical parameters for evaluating PDLC films include driving voltage (the voltage required to switch the film to a transparent state), response time (the speed of switching between states), and haze, which contributes to the light-scattering effect in the off-state. nih.gov Research into the composition of the polymer matrix has shown that the choice of acrylate monomer is a critical factor in tailoring these properties.

In studies comparing various acrylate monomers, this compound has been evaluated for its effect on PDLC film performance. The findings indicate that PDLC films prepared using this compound as a monomer exhibit very high haze. nih.gov While high haze is desirable for privacy applications as it enhances the opacity of the film in its off-state, it is often accompanied by trade-offs in other performance areas. Specifically, the use of this compound leads to poor performance in terms of driving voltage and response time. nih.gov This suggests that a higher electric field is required to align the liquid crystal droplets and the transition between opaque and transparent states is slower compared to films made with other types of acrylates.

Below is an interactive data table summarizing the comparative performance of PDLC films based on different acrylate monomers, as described in the literature.

MonomerHazeDriving VoltageResponse Time
This compound Very HighPoorPoor
Isooctyl Acrylate Very HighPoorPoor
Hexyl Acrylate LowLowFast
This table provides a qualitative comparison based on research findings, highlighting the trade-offs in electro-optical properties depending on the acrylate monomer used. nih.gov

The investigation into monomers like this compound underscores the principle that specific molecular structures within the polymer network can be used to fine-tune the electro-optical characteristics of PDLC films. nih.gov While this compound itself may not be the ideal choice for applications demanding low power consumption and rapid switching, its impact on haze provides valuable insight into the structure-property relationships that govern PDLC performance. nih.gov

Environmental Fate and Ecotoxicological Assessment of Isodecyl Acrylate

Environmental Release and Distribution Pathways of Isodecyl Acrylate (B77674)

Isodecyl acrylate is a liquid with low water solubility and relatively low volatility. arkema.com If released into the environment, it is expected to primarily partition to soil. tera.org Due to its potential for causing long-lasting harmful effects on aquatic life, uncontrolled release into the environment, including ground water, soil, drains, or surface waters, should be avoided. arkema.comscipoly.combasf.com All effluent containing the substance should be directed to a wastewater treatment plant. arkema.com

Hydrolytic Stability and Degradation Products

The stability of this compound in water is dependent on the pH. It is unstable at a pH of 1.2 and 9, but stable at pH levels of 4 and 7. arkema.com Hydrolysis of this compound yields isodecyl alcohol and, potentially, acrylic acid as degradation products. arkema.com Studies have shown a half-life of 2.4 days at 50°C and pH 1.2, and 10.3 days at 50°C and pH 9. basf.com

Interactive Data Table: Hydrolytic Stability of this compound

pHTemperatureHalf-lifeStabilityReference
1.250°C2.4 daysUnstable basf.com
4Ambient-Stable arkema.com
7Ambient-Stable arkema.com
950°C10.3 daysUnstable basf.com

Photodegradation in Atmospheric and Aquatic Environments

Biodegradation Studies of this compound

Ready Biodegradability and Inherent Biodegradability

This compound is considered to be readily biodegradable based on structural analogues and experimental data. arkema.comcarlroth.com In a study following OECD Guideline 301D, this compound achieved 82% biodegradation in 28 days, as measured by CO2 formation. carlroth.com Another study, likely referencing OECD Guideline 301F, also concluded that it is readily biodegradable. carlroth.com This suggests that the substance is unlikely to persist in the environment. arkema.com

Interactive Data Table: Biodegradability of this compound

Test GuidelineResultConclusionReference
OECD 301D82% CO2 formation in 28 daysReadily Biodegradable carlroth.com
Based on structural analogue-Readily Biodegradable arkema.com
OECD 301FReadily biodegradableReadily Biodegradable carlroth.com

Degradation in Wastewater Treatment Processes

Due to its ready biodegradability, this compound is expected to be rapidly and effectively removed during wastewater treatment processes. arkema.com The inhibition of activated sludge activity is not anticipated at appropriate low concentrations. basf.com In a study following OECD Guideline 209, the EC20 for activated sludge from a domestic source was determined to be 860 mg/L after 180 minutes of exposure, indicating a low toxicity to the microorganisms responsible for treatment. carlroth.com

Microbial Degradation Mechanisms

The microbial degradation of this compound is presumed to proceed via enzymatic degradation. epa.gov This process is expected to break the ester bond, forming isodecyl alcohol and acrylic acid. arkema.comepa.gov These primary degradation products are themselves readily biodegradable. While specific microbial pathways for this compound have not been detailed in the provided information, the degradation of similar acrylate polymers by bacteria such as Arthrobacter sp. has been documented, involving the breakdown of the polymer chain. miljodirektoratet.no

Aquatic Ecotoxicity of this compound

The assessment of this compound's impact on aquatic ecosystems reveals a profile of toxicity that warrants careful consideration. It is classified as toxic to aquatic life, with the potential for long-lasting effects. arkema.comscipoly.com

Acute and Chronic Toxicity to Aquatic Organisms (fish, daphnids, algae)

This compound has been determined to be acutely harmful to aquatic organisms. basf.com The substance is not classified as acutely hazardous to the aquatic environment because the lowest acute effect value is greater than 1 mg/L. europa.eu However, it is categorized as toxic to aquatic life with long-lasting effects under the Globally Harmonized System (GHS). arkema.comscipoly.com

Studies on various aquatic species have provided specific toxicity data. For fish, a 96-hour median lethal concentration (LC50) for Brachydanio rerio was found to be greater than 0.31 mg/L in a static test, with the toxic effect related to the analytically determined concentration. basf.combasf.com It is important to note that no toxic effects were observed within the range of solubility. basf.combasf.com For aquatic invertebrates, the 48-hour median effective concentration (EC50) for Daphnia magna was determined in a semi-static test, with the toxic effect also related to the analytically determined concentration. basf.com In terms of chronic toxicity, a 14-day No Observed Effect Concentration (NOEC) for Daphnia magna was reported as 0.51 mg/l, indicating that the substance is harmful. scipoly.com

For aquatic plants, the 72-hour EC50 for the growth rate of Desmodesmus subspicatus was 84.9 mg/L, and the 72-hour EC10 was 21.8 mg/L, based on nominal concentrations in a static test. basf.combasf.com Similar to the fish toxicity tests, no toxic effects were observed within the range of solubility for algae. basf.combasf.com

It's worth noting that some of these findings are derived from products with a similar structure or composition, as the product has not been fully tested in all cases. basf.combasf.com

Interactive Data Table: Aquatic Toxicity of this compound

SpeciesTest DurationEndpointConcentration (mg/L)Test TypeNotesReference(s)
Brachydanio rerio (fish)96 hoursLC50> 0.31StaticNo toxic effects observed within the range of solubility. basf.combasf.com
Daphnia magna (daphnid)48 hoursEC50Analytically determinedSemi-static- basf.com
Daphnia magna (daphnid)14 daysNOEC0.51-Chronic toxicity scipoly.com
Desmodesmus subspicatus (algae)72 hoursEC5084.9StaticNominal concentration. No toxic effects within solubility range. basf.combasf.com
Desmodesmus subspicatus (algae)72 hoursEC1021.8StaticNominal concentration. No toxic effects within solubility range. basf.combasf.com

Quantitative Structure-Activity Relationships (QSARs) in Aquatic Toxicity Prediction

Quantitative Structure-Activity Relationships (QSARs) are computational models used to predict the toxicity of chemicals based on their molecular structure. nih.govepa.gov For acrylates, including this compound, QSARs have been developed to estimate acute and chronic toxicity to fish, aquatic invertebrates (like Daphnia), and algae. epa.govtera.org These models are particularly useful when experimental data is limited. epa.gov

The ECOSAR (Ecological Structure Activity Relationships) program, for instance, utilizes acrylate-specific SARs to calculate aquatic toxicity effect levels. tera.org Research has focused on developing QSAR models for α,β-unsaturated carbonyl compounds, a class to which acrylates belong. nih.gov One approach involves using Gasteiger's partial equalization of orbital electronegativity (PEOE) method to create prediction equations based on two-dimensional descriptors. nih.gov For acrylic acids and similar compounds, QSAR models for acute fish and Daphnia toxicities have been constructed using these PEOE descriptors. nih.gov Combining hydrophobicity (related to the log Kow) and PEOE descriptors has been shown to lead to accurate predictions for fish toxicity. nih.gov

It's important to recognize that the reliability of QSAR predictions depends on the chemical class and the specific model. rivm.nl For example, while models for some acrylates show good correlation, the toxicity of certain methacrylates may be underestimated. nih.gov The Verhaar scheme classifies chemicals into different modes of action, which helps in selecting the appropriate QSAR model. europa.eu Acrylates are considered reactive chemicals, exhibiting a mode of action beyond simple narcosis. epa.gov

Bioaccumulation Potential Assessment

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from the environment through all routes of exposure. The potential for this compound to bioaccumulate is considered low. tera.org

The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's potential to bioaccumulate. basf.com For this compound, the Log Kow has been reported as 5.55, and it is also noted that 86.6% of its components have a Log Pow ranging from 5.55 to 5.7. arkema.combasf.combasf.com While a high Log Kow can suggest a potential for accumulation in organisms, other factors are also important. basf.com

Despite the Log Kow value, the bioaccumulation of this compound in water, soil, and sediment is not expected to be significant. arkema.com This is largely because the substance is considered to be readily biodegradable. arkema.com An estimated bioconcentration factor (BCF) of 161 further supports the assessment of a low potential to bioconcentrate in fish and other aquatic organisms. tera.orgepa.gov The PBT (Persistent, Bioaccumulative, and Toxic) Profiler, a screening tool, does not predict this compound to be a PBT substance. epa.govepa.gov

Terrestrial Ecotoxicity and Soil Mobility

The environmental fate of this compound in terrestrial environments is influenced by its biodegradability and its interaction with soil particles.

Biodegradation in Soil and Sediments

This compound is considered to be readily biodegradable. arkema.com Based on structural analogues, it is assumed to be biodegradable in both soil and sediments. arkema.com Biodegradation is expected to be the primary degradation process in both water and soil, with the ultimate breakdown of the substance occurring over a period of weeks. tera.orgepa.gov This rapid degradation in wastewater treatment processes is also anticipated. arkema.com

Mobility in Soil and Potential for Groundwater Leaching

The mobility of this compound in soil is influenced by its adsorption characteristics. The soil adsorption coefficient (log Koc) for this compound is estimated to be 3.1, which indicates a moderate level of adsorption to soil. tera.orgepa.gov This suggests that while it will adhere to soil particles, there is still potential for movement. basf.combasf.com

Due to this moderate adsorption, slow migration to groundwater is considered a possibility. tera.orgepa.gov The potential for leaching to groundwater exists, particularly in the context of soil contamination. researchgate.netresearchgate.net The substance's properties suggest it will partition predominantly to soil. tera.orgepa.govepa.gov From the water surface, it is expected to evaporate rapidly into the atmosphere. basf.combasf.com

In terrestrial studies, toxic effects have been observed. For soil-dwelling worms, a 56-day No Observed Effect Concentration (NOEC) of 3.2 mg/kg has been reported in artificial soil. basf.com For terrestrial plants (Triticum aestivum), a 22-day NOEC of 3.2 mg/kg was also determined. basf.com

Interactive Data Table: Terrestrial Ecotoxicity of this compound

OrganismTest DurationEndpointConcentration (mg/kg)Test MediumReference(s)
Soil dwelling worm56 daysNOEC3.2Artificial soil basf.com
Triticum aestivum (wheat)22 daysNOEC3.2- basf.com

Toxicological Profiles and Human Health Risk Assessment of Isodecyl Acrylate

Mechanisms of Toxicity for Acrylates and Methacrylates

The toxicity of acrylates and methacrylates, including isodecyl acrylate (B77674), is multifaceted and linked to their chemical reactivity and physical properties. The primary mechanisms involve interactions with cellular membranes, sensitization responses, and specific metabolic pathways that can either detoxify the compounds or, in some cases, contribute to toxicity.

Research indicates that a primary mechanism of toxicity for acrylate and methacrylate (B99206) esters is membrane-mediated and relatively non-specific. nih.govnih.govcore.ac.uk This form of toxicity is not primarily driven by specific receptor interactions but rather by the physical and chemical properties of the molecules disrupting cellular membranes. nih.gov

Further investigations using dipalmitoylphosphatidylcholine (DPPC) liposomes as a model for cell membranes have been employed to study these interactions at a molecular level. nih.gov The results from such studies reinforce the concept that the mechanism of action is membrane-mediated and that biotransformation may not be a significant factor in the acute toxicity of these esters. nih.govnih.gov

Isodecyl acrylate is recognized as a moderate skin sensitizer (B1316253) and a respiratory tract irritant. arkema.comscipoly.combasf.com

Skin Sensitization: this compound can cause an allergic skin reaction upon contact. scipoly.combasf.com The European Union (EU) has classified the substance as "irritating to skin and eyes," and toxicological assessments confirm its potential for skin sensitization. basf.comcarlroth.com The mechanism for skin sensitization by acrylates involves their function as Michael acceptors. The electron-deficient double bond in the acrylate structure can react with nucleophilic amino acid residues (like cysteine or histidine) in skin proteins, forming covalent bonds. This modification creates a hapten-protein complex, which is then recognized as foreign by the immune system's antigen-presenting cells. Subsequent exposures can trigger a T-cell-mediated hypersensitivity reaction, leading to allergic contact dermatitis. scipoly.com Possible cross-sensitization with other acrylates and methacrylates can also occur. scipoly.com

Respiratory Sensitization: Inhalation of this compound vapors or mists may cause respiratory irritation. scipoly.combasf.com It can lead to temporary irritation of the respiratory tract. basf.com While specific data on this compound as a respiratory sensitizer is limited, other acrylates are known to cause occupational asthma. The underlying mechanism is believed to be similar to skin sensitization, involving the formation of protein adducts in the respiratory tract that elicit an immune response.

The body metabolizes and detoxifies this compound and other acrylates primarily through two major pathways: carboxylesterase hydrolysis and conjugation with glutathione (B108866) (GSH). researchgate.netmst.dkresearchgate.net

Carboxylesterase Hydrolysis: This is a significant detoxification mechanism where carboxylesterase enzymes, present in various tissues including the liver and nasal mucosa, hydrolyze the ester bond. researchgate.netnih.govoup.com This reaction breaks down this compound into isodecyl alcohol and acrylic acid. arkema.com This pathway is considered a method of detoxification because the resulting carboxylic acid is not electrophilic under physiological conditions and is less reactive. nih.govrsc.org Studies on various acrylate esters have shown that the rate of hydrolysis can be influenced by the structure of the alcohol group. nih.govoup.com For inhaled esters, carboxylesterases in the nasal mucosa can play a crucial role in local metabolism. oup.com

Glutathione (GSH) Conjugation: Acrylates are electrophilic compounds that can react with nucleophiles like glutathione in a process known as Michael addition. mst.dkrsc.org This conjugation, which can be spontaneous or catalyzed by glutathione-S-transferase enzymes, is a major detoxification route. researchgate.netmst.dk The reaction targets the electron-deficient double bond of the acrylate, neutralizing its reactivity. rsc.org Studies with ethyl acrylate have shown that it readily reacts with GSH to form conjugates. nih.govoup.com This process effectively prevents the monomer from reacting with critical cellular macromolecules like proteins and DNA. researchgate.net The depletion of GSH at the site of exposure can be an indicator of this metabolic activity. oup.com

These two pathways are crucial in determining the systemic toxicity of acrylates. The rapid metabolism through hydrolysis and GSH conjugation generally limits systemic toxicity at lower concentrations. researchgate.netnih.gov

Sensitization Pathways (e.g., skin and respiratory sensitizers)

Occupational Exposure Assessment

Occupational exposure to this compound can occur during its manufacture and in various industrial settings where it is used. arkema.com A thorough assessment of these scenarios is essential for implementing effective risk mitigation strategies.

This compound is primarily used as a monofunctional monomer, often as a reactive diluent in formulations cured by ultraviolet (UV) light or electron beam (EB) radiation, such as coatings and adhesives. arkema.comepa.govepa.gov

Exposure scenarios can occur during various operational procedures: arkema.com

Manufacturing: Workers in facilities producing this compound may be exposed.

Industrial Use: Exposure is possible in facilities that use this compound in their processes.

Specific Tasks: Activities such as loading/unloading, sampling, maintenance, testing, and drumming of the final product present the highest potential for exposure. arkema.comepa.gov

A sample exposure scenario involves its use as a reactive diluent processed into a 30% formulation for coatings and adhesives. epa.govepa.gov In this scenario, pure this compound is transferred from transport containers to a reactor. While automated transfer systems can prevent exposure during this step, subsequent drumming of the processed material can expose a worker to both vapors (inhalation) and the liquid (dermal contact). epa.govepa.gov Environmental releases can also occur from fugitive emissions during drumming and from equipment cleaning. epa.gov

Table 1: Estimated Worker Exposure in a Sample Industrial Scenario

Exposure Route Estimated Exposure Level Activity Frequency
Inhalation (vapor) 13.9 mg/day Loading Liquid Product into Drums 10 days/year
Dermal (liquid) 441 mg/day Loading Liquid Product into Drums 10 days/year

Data derived from a ChemSTEER model for a specific processing scenario. epa.govtera.org

To minimize occupational risks associated with handling this compound, a combination of engineering controls, personal protective equipment (PPE), and safe work practices is required. arkema.com

Table 2: Summary of Risk Mitigation and Safety Protocols for this compound

Control Category Strategy/Protocol Details and Recommendations
Engineering Controls Ventilation Handle in a well-ventilated place. echemi.com Use local exhaust ventilation to control vapors and mists. basf.com
Process Enclosure Use automated transfer equipment and fugitive emission capture devices to prevent releases. epa.govepa.gov
Emergency Equipment Safety showers and eyewash stations should be readily accessible near the work area. arkema.comscbt.com
Personal Protective Equipment (PPE) Eye/Face Protection Wear tightly fitting safety glasses with side-shields or goggles. echemi.comscbt.com
Skin Protection Wear suitable protective, impervious, and long-sleeved clothing. arkema.comscipoly.com
Hand Protection Use chemical-impermeable gloves (e.g., nitrile rubber >0.5 mm). Inspect gloves before use and replace immediately if damaged. arkema.comscipoly.comechemi.com
Respiratory Protection If ventilation is insufficient, wear suitable NIOSH/MSHA-approved respiratory equipment. arkema.comscbt.com
Safe Work Practices Handling Avoid contact with skin, eyes, and clothing. basf.comechemi.com Avoid breathing vapors or mists. scipoly.comechemi.com
Hygiene Handle in accordance with good industrial hygiene and safety practices. scbt.com Wash hands before breaks and at the end of the workday. scipoly.com Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse. scipoly.combasf.com
Spill Management Prevent spills from entering drains. scipoly.com Collect spillage using non-combustible absorbent material and place it in suitable, closed containers for disposal. scipoly.comnoaa.gov
Storage Conditions Keep containers tightly closed in a dry, well-ventilated place. scipoly.comechemi.com Store away from heat, sparks, open flames, and other ignition sources. basf.combasf.com
Inhibitor/Atmosphere Store under air rather than an inert atmosphere, as the effectiveness of polymerization inhibitors is dependent on the presence of oxygen. echemi.com

Exposure Scenarios in Manufacturing and Industrial Applications

Human Health Risk Assessment Methodologies for this compound

Hazard identification is the initial step in risk assessment, aiming to determine the adverse effects that a substance has an inherent capacity to cause. rivm.nl For this compound, this involves reviewing toxicological studies to identify potential health hazards. An essential part of this process is the dose-response assessment, which establishes the relationship between the magnitude of exposure and the probability of the health effect occurring. epa.gov This step helps in determining levels like the No Observable Adverse Effect Level (NOAEL) and the Lowest Observable Adverse Effect Level (LOAEL). epa.gov

While specific toxicity data for this compound can be limited, assessments often rely on data from analogous substances. epa.gov For instance, data from isooctyl acrylate, a close structural analog, has been used to inform the hazard assessment of this compound. epa.govtera.org Studies on isooctyl acrylate have indicated low acute toxicity. epa.gov The hazard concern level for human health is often categorized based on the severity of effects observed at different dose levels. epa.gov

Table 1: Hazard Concern Levels Based on Experimental Data

Hazard ConcernDefinition Based on Experimental Data
High Evidence of adverse effects in humans or conclusive evidence of severe effects in animal studies. Death or organ pathology at a LOAEL ≤ 100 mg/kg/day. epa.govepa.gov
Moderate Suggestive animal studies for the chemical or its analogs showing organ pathology with a LOAEL < 500 mg/kg/day. epa.gov
Low No basis for concern or systemic toxicity with a NOAEL > 1000 mg/kg/day. epa.gov

Exposure pathway analysis for this compound identifies the routes by which humans might come into contact with the substance. The primary routes of occupational exposure are inhalation and dermal contact. arkema.comnoaa.gov This can occur in manufacturing facilities or various industrial settings where this compound is used. arkema.com Workers may be exposed during maintenance, sampling, testing, or other procedures. arkema.com

Inhalation of this compound vapors can cause mild irritation to the nose and throat. noaa.gov Prolonged or repeated skin contact may also lead to irritation. noaa.gov The potential for dermal absorption is a key consideration. Factors influencing skin absorption include the chemical's physical state, molecular weight, and log P value. epa.gov For acrylates, there is a possibility of cross-sensitization with other acrylates and methacrylates. scipoly.com

General population exposure is considered to be low and may occur through the use of consumer products containing the substance, such as adhesives, sealants, and coatings. canada.ca

Due to the limited availability of comprehensive toxicological data specifically for this compound, risk assessments frequently employ data from structurally similar chemicals, or analogs. epa.govepa.gov This practice, known as analog data extrapolation, is a scientifically accepted method for filling data gaps. epa.gov

The selection of an appropriate analog is critical and is based on similarities in chemical structure, functional groups, and predicted metabolic pathways. epa.gov For this compound, appropriate analogs include other alkyl acrylates like isooctyl acrylate and hexyl acrylate. epa.govtera.org Conversely, chemicals with significantly different sizes or functional groups that are not present in this compound are considered poor analogs. epa.gov

Data from analogs can be used to predict various toxicological endpoints, including acute toxicity, irritation, sensitization, and chronic health effects. epa.govtera.org For example, the low acute oral toxicity of this compound is supported by data from isooctyl acrylate. epa.govtera.org However, it is important to acknowledge the uncertainties inherent in this approach and to ensure that the assumptions made are clearly documented in the assessment. epa.gov

Specific Target Organ Toxicity (STOT) research investigates the potential for a chemical to cause harm to specific organs following single or repeated exposure. For this compound, the primary target organ identified from single exposure is the respiratory system. basf.comsigmaaldrich.com Inhalation may cause respiratory irritation. scipoly.comsigmaaldrich.comtcichemicals.com

In studies involving repeated exposure, the effects observed are often localized to the site of application. Subchronic dermal administration in rats showed local skin irritation, but no adverse systemic effects were reported. scipoly.com Similarly, subchronic inhalation administration to rats resulted in local irritation of the upper respiratory tract, again with no systemic effects noted. scipoly.com Based on available data from animal studies via the inhalation route, this compound is not expected to cause toxicity to internal organs after repeated exposure. arkema.com Data for repeated oral and dermal exposure routes are limited. arkema.com

Genotoxicity studies assess the potential of a substance to damage genetic material (DNA). For this compound, available data suggests it is not expected to cause genetic effects. arkema.com In vitro assessments using bacteria and animal cells have not shown evidence of mutagenicity. scipoly.combasf.com Free acrylate groups have been associated with genotoxicity in some in vitro tests, but this effect is often seen with simpler acrylates. canada.ca

Carcinogenicity studies investigate the potential for a substance to cause cancer. There is no available data to suggest that this compound is carcinogenic. arkema.combasf.com The International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA) have not identified this compound as a carcinogen. scipoly.com

Table 2: Summary of Genotoxicity and Carcinogenicity Findings for this compound and Analogs

EndpointFindingSource
Genotoxicity (this compound) Not expected to be mutagenic. arkema.combasf.comIn vitro tests (bacteria, animal cells) showed no genetic changes. scipoly.com
Carcinogenicity (this compound) No data available; not classified as a carcinogen by major agencies. arkema.comscipoly.com-
Carcinogenicity (Isooctyl Acrylate - Analog) Not carcinogenic in a dermal bioassay in mice. tera.orgnih.gov-

Reproductive and developmental toxicity studies evaluate the potential adverse effects of a substance on sexual function and fertility in adults and on the development of their offspring. Based on available data from animal studies, this compound is not expected to cause adverse effects on reproduction or fetal development. arkema.comcanada.ca

A screening test (OECD 421/422) on a similar substance gave no indication of a fertility-impairing effect. basf.com In a reproductive/developmental effects screening assay in rats, dermal application of this compound did not result in birth defects or toxicity to reproduction. scipoly.com Similarly, studies on the analog isooctyl acrylate showed skeletal variations in offspring, but only at a high dose when administered orally to pregnant rats. tera.org

Genotoxicity and Carcinogenicity Research

Regulatory Science and Risk Management Frameworks

The regulation and risk management of this compound are governed by multiple international and national frameworks designed to ensure its safe handling and use. These frameworks rely on scientific data to classify the substance, establish exposure limits, and provide recommendations for minimizing potential risks to human health and the environment.

In the European Union, this compound is subject to the comprehensive chemical legislation known as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals, Regulation EC 1907/2006). arkema.comspecialty-chemicals.eu This regulation places the responsibility on industries to manage the risks associated with their chemicals. specialty-chemicals.eu this compound has been registered under REACH, signifying that a dossier of its properties and uses has been submitted to the European Chemicals Agency (ECHA). arkema.com A consortium, the Polymerisable Acrylate Resins and Derivatives (PARAD) REACH consortium, was established in 2009 to manage the REACH compliance for polymerizable acrylate resins, including this compound. reachcentrum.eu

Classification and labeling are harmonized under the CLP (Classification, Labelling and Packaging) Regulation (EC No 1272/2008), which aligns the EU system with the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS). arkema.comspecialty-chemicals.eu According to this regulation, this compound is classified as a skin sensitizer, a substance that may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects. arkema.comscipoly.comtcichemicals.comspecialty-chemicals.eu ECHA's Public Activities Coordination Tool (PACT) lists the substance and outlines the regulatory activities that have been planned, are ongoing, or have been completed. europa.eu

Table 1: GHS Classification for this compound

Classification Hazard Statement Pictogram Signal Word
Skin Sensitization, Category 1B H317: May cause an allergic skin reaction GHS07 (Exclamation mark) Warning
Specific Target Organ Toxicity — Single Exposure, Category 3 H335: May cause respiratory irritation GHS07 (Exclamation mark) Warning
Hazardous to the Aquatic Environment — Chronic Hazard, Category 2 H411: Toxic to aquatic life with long lasting effects GHS09 (Environment) Warning

Source: arkema.comspecialty-chemicals.euspecialty-chemicals.eu

In the United States, the Environmental Protection Agency (EPA) oversees chemical management. This compound is included in the EPA's Sustainable Futures program as a sample chemical for demonstrating risk assessment methodologies. epa.gov This program provides a framework for evaluating potential human health and environmental risks. epa.gov The EPA's risk assessment for this compound considers potential exposure for workers and the general population. epa.gov Due to a lack of specific toxicity data for this compound, data from a close analog, isooctyl acrylate, has been used in these assessments. epa.govtera.org The substance is also subject to the Toxic Substances Control Act (TSCA). thegoodscentscompany.com However, it is not listed on certain specific regulatory lists, such as the EPA's Title III Consolidated List of Lists or the Chemical Facility Anti-Terrorism Standards (CFATS) list. noaa.gov

For specific applications, such as in pesticide formulations, certain acrylic polymers containing monomers like this compound may be exempt from the requirement of a tolerance under the Federal Food, Drug, and Cosmetic Act (FFDCA), provided they meet the criteria for being considered low-risk polymers. govinfo.govfederalregister.gov

Occupational exposure guidelines are a key component of risk management. While no specific occupational exposure limits (OELs) have been established for this compound by bodies like the Occupational Safety and Health Administration (OSHA) in the US, risk management recommendations focus on engineering controls, such as adequate ventilation, and the use of personal protective equipment (PPE). scipoly.comcarlroth.comechemi.com This includes safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and long-sleeved clothing to minimize skin contact. arkema.comcarlroth.com

Transportation of this compound is also regulated. It is classified as a UN3082 Environmentally Hazardous Substance, Liquid, N.O.S., Class 9, Packing Group III for transport purposes. scipoly.comspecialty-chemicals.euconro.com

Table 2: Regulatory Status of this compound

Regulation/List Jurisdiction Status
REACH (EC 1907/2006) European Union Registered arkema.com
CLP (EC 1272/2008) European Union Harmonized classification and labeling apply arkema.comspecialty-chemicals.eu
TSCA United States Listed thegoodscentscompany.com
EPA Sustainable Futures Program United States Used as a sample chemical for risk assessment epa.gov
FFDCA United States Exempt from tolerance as part of low-risk acrylic polymers in pesticide formulations govinfo.gov

Table 3: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 14899
Isooctyl acrylate 31276
Acrylic acid 6581

Advanced Analytical and Characterization Methodologies for Isodecyl Acrylate and Its Polymers

Spectroscopic Techniques in Polymer Analysis

Spectroscopic methods are indispensable for probing the molecular structure and functional groups present in isodecyl acrylate (B77674) and its polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of isodecyl acrylate and its polymers. Both ¹H NMR and ¹³C NMR provide critical information about the molecular architecture.

In the ¹H NMR spectrum of the homopolymer of this compound (HIDA), characteristic signals confirm the polymer's structure. A multiplet centered around 4.06 ppm corresponds to the protons of the -OCH₂- group adjacent to the ester oxygen. niscpr.res.in A broad singlet observed at approximately 0.73 ppm is attributed to the methyl groups within the isodecyl chain. niscpr.res.in The intense broad signals appearing between δ = 1.1-1.4 ppm are characteristic of the methylene (B1212753) protons of the isodecyl and backbone (CH₂) groups. researchgate.net The disappearance of vinyl proton signals, typically found between δ 6.4–5.8 ppm in the monomer, confirms successful polymerization.

¹³C NMR spectroscopy further corroborates the structure of poly(this compound). A key signal appears around 171-174.47 ppm, which is indicative of the ester carbonyl carbon. niscpr.res.innbu.ac.in The absence of sp² carbon signals in the 130-150 ppm range confirms the conversion of the monomer's double bond during polymerization. niscpr.res.in

NMR is also instrumental in analyzing copolymers containing this compound. For instance, in copolymers of this compound and styrene (B11656), the composition can be determined by comparing the integration of aromatic proton signals from styrene with the aliphatic proton signals from this compound. niscpr.res.innbu.ac.in Similarly, for copolymers with olive oil, distinct carbonyl carbon peaks for the poly(this compound) and olive oil components can be observed. nbu.ac.in

Interactive Table 1: Key NMR Signals for Poly(this compound)
NucleusChemical Shift (ppm)Assignment
¹H~4.06-OCH ₂- (methylene adjacent to ester oxygen)
¹H~0.73-CH ₃ (methyl groups of isodecyl chain)
¹H1.1 - 1.4-(CH ₂)n- (methylene protons of isodecyl and polymer backbone)
¹³C~171 - 174.5-C=O (ester carbonyl carbon)

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in this compound and its polymers. The presence of specific absorption bands confirms the chemical structure and successful polymerization.

For the homopolymer of this compound, a strong absorption peak is consistently observed in the range of 1720-1732 cm⁻¹, corresponding to the C=O stretching vibration of the ester group. niscpr.res.innbu.ac.in The C-O-C stretching vibration of the ester linkage is also evident. Additionally, strong peaks in the region of 2850–2950 cm⁻¹ are attributed to the symmetric and asymmetric C-H stretching of the methyl (CH₃) and methylene (CH₂) groups in the long alkyl chain. The absence of a medium-intensity peak around 1635-1640 cm⁻¹, which is characteristic of the C=C double bond in the acrylate monomer, indicates that the polymerization reaction has gone to completion.

FTIR-ATR (Attenuated Total Reflectance) spectroscopy has been employed to study water uptake and diffusion in ion-selective membranes made from copolymers of this compound. researchgate.netnih.govacs.org This technique can monitor the accumulation of different forms of water within the polymer matrix. researchgate.netnih.gov

Interactive Table 2: Characteristic IR Absorption Bands for Poly(this compound)
Wavenumber (cm⁻¹)AssignmentIntensity
~1720 - 1732Ester C=O stretchStrong
~2850 - 2950C-H stretch (CH₃, CH₂)Strong
~1460 - 1380C-H bendingMedium
~1170C-O-C stretchStrong

UV-Visible (UV-Vis) spectrophotometry is particularly useful for characterizing this compound-based polymer systems that incorporate nanoparticles. While the polymer itself may not have significant absorption in the UV-Vis range, the technique is crucial for studying the properties of the embedded nanoparticles. science.gov For example, in composites containing gold (Au) or silver (Ag) nanoparticles, UV-Vis spectroscopy is used to detect the localized surface plasmon resonance (LSPR) peak of the nanoparticles, which provides information about their size, shape, and dispersion within the polymer matrix. beilstein-journals.orgresearchgate.netresearchgate.net The absence or quenching of the LSPR peak can indicate interactions between the nanoparticles and the polymer. researchgate.net Optical spectra of polymer nanocomposites containing erbium/ytterbium oxide nanoparticles have also been measured using UV-Vis spectrometers to characterize their optical properties. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Chromatographic and Separation Techniques

Chromatographic techniques are essential for separating polymer chains based on their size, allowing for the determination of molecular weight and its distribution.

Size Exclusion Chromatography (SEC), often referred to as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight characteristics of poly(this compound) and its copolymers. researchgate.netresearchgate.netresearchgate.net This technique separates polymer molecules based on their hydrodynamic volume in solution.

From SEC-GPC analysis, several key parameters are obtained:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, while larger values signify a broader range of polymer chain lengths.

For example, in a study of this compound (IDA) and isooctyl acrylate (IOA) polymers, GPC was used to show that the Mw and Mn of the homopolymer of IDA (HIDA) were 21×10⁴ and 10.5×10⁴ g/mol , respectively, with a PDI of 1.2. niscpr.res.in This low PDI suggests a relatively uniform polymer chain length. niscpr.res.in The technique is also used to confirm the formation of higher molecular weight oligomers in certain synthesis reactions. radtech.org Polystyrene standards are commonly used for calibration in SEC-GPC systems analyzing these polymers. niscpr.res.innbu.ac.inradtech.org

Interactive Table 3: GPC Data for this compound Homopolymer (HIDA) and Copolymer
PolymerMw ( g/mol )Mn ( g/mol )PDI (Mw/Mn)
HIDA21 x 10⁴10.5 x 10⁴1.2
IDA-Styrene Copolymer23 x 10⁴12.4 x 10⁴1.8
Data from a comparative study of acrylate polymers. niscpr.res.in

Thermal Analysis Methods

Thermal analysis techniques are employed to investigate the behavior of this compound polymers as a function of temperature. These methods provide critical information on thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. For poly(this compound) and its copolymers, TGA is used to determine their thermal stability and decomposition profiles. researchgate.netlongchangchemical.com In one study, the thermal decomposition of a cured suspension containing this compound showed a main weight loss between 190 °C and 450 °C. mdpi.com The derivative of the TGA curve (DTG) revealed extensive decomposition peaks at 311 °C and 388 °C, attributed to the breakdown of the polymer. mdpi.com TGA has also shown that copolymers of this compound with styrene can exhibit greater thermal stability than the homopolymer, with stability increasing with higher styrene content. niscpr.res.in

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the glass transition temperature (Tg) of the polymers, which is a critical parameter for understanding their physical state and mechanical properties. researchgate.netlongchangchemical.com For cured suspensions containing this compound, DSC curves show exothermic peaks, confirming that the thermal degradation process involves oxidation reactions. mdpi.com

Interactive Table 4: Thermal Decomposition Data for Cured this compound-TMPTA Copolymer
AnalysisTemperature Range/PointObservation
TGA190 °C - 450 °CMain weight loss region for the polymer.
DTG311 °C and 388 °CPeaks indicating maximum rates of decomposition.
DSC-Exothermic peaks observed during degradation.
Data from a study on cured suspensions for 3D printing. mdpi.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymerization Kinetics

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of this compound and its polymers. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify various thermal events. torontech.com For polymers, these events include the glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc), and the enthalpy associated with these transitions. torontech.commdpi.com This information is vital for determining the optimal processing temperatures for applications such as injection molding and extrusion, and for predicting the material's performance over its service life. eag.com

In the context of polymerization, photo-DSC, a specialized form of DSC, is employed to study the kinetics of photopolymerization of acrylate monomers. researchgate.net This technique can determine the degree of monomer conversion and the rate of polymerization. researchgate.netdoi.org For instance, studies on various acrylate monomers have shown that conversion can range from 40% to 100%, influenced by the monomer's functionality and structure. researchgate.net The heat of polymerization, a key kinetic parameter, can also be quantified using DSC in conjunction with other techniques like NMR spectroscopy. researchgate.net Modulated Temperature DSC (MTDSC) is an advanced iteration of the technique that separates overlapping thermal events, such as distinguishing the glass transition from relaxation enthalpy, providing more precise characterization. eag.com

Table 1: Thermal Events Analyzed by DSC

Thermal EventDescriptionSignificance for this compound Polymers
Glass Transition (Tg)The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.Determines the lower service temperature and affects mechanical properties. torontech.comeag.com
Melting (Tm)The temperature at which a crystalline or semi-crystalline polymer transitions to a liquid state.Defines the upper processing temperature and service limit. torontech.com
Crystallization (Tc)The temperature at which a polymer forms ordered, crystalline structures from a molten or amorphous state upon cooling.Influences mechanical strength, optical properties, and stability. torontech.com
Curing/PolymerizationThe process of polymer network formation, often accompanied by an exothermic heat flow.Allows for the study of reaction kinetics, degree of cure, and residual cure. torontech.comresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and degradation profile of this compound polymers. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ekb.eg This analysis provides critical data on the temperatures at which degradation begins, the rate of decomposition, and the amount of residual material.

For acrylate-based polymers, TGA thermograms typically reveal the onset temperature of decomposition and can delineate single or multi-step degradation processes. ekb.eg For example, some acrylate copolymers have been shown to be stable up to approximately 350°C, with decomposition occurring in a single step over a specific temperature range. ekb.eg The thermal stability of copolymers can be influenced by the comonomer content. researchgate.net

Furthermore, TGA data is instrumental in determining the kinetics of thermal degradation. mdpi.comnih.gov By conducting experiments at multiple heating rates, isoconversional methods such as those developed by Kissinger, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS) can be applied to calculate the activation energy (Ea) of the degradation process. mdpi.comresearchgate.netmdpi.com These kinetic parameters are crucial for understanding the degradation mechanism and predicting the long-term thermal stability of the polymer. nih.govmdpi.com

Table 2: Kinetic Parameters from TGA of Acrylate Polymers

Kinetic MethodParameter DeterminedSignificance
KissingerActivation Energy (Ea)Provides insight into the energy barrier for the degradation reaction. ekb.egresearchgate.net
Flynn-Wall-Ozawa (FWO)Activation Energy (Ea) as a function of conversionReveals the complexity of the degradation mechanism. researchgate.net
Kissinger-Akahira-Sunose (KAS)Activation Energy (Ea) as a function of conversionOffers a reliable calculation of activation energy for thermally activated reactions. nih.govresearchgate.net
FriedmanActivation Energy (Ea) as a function of conversionAn isoconversional method to determine kinetic parameters. mdpi.commdpi.com

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) for Morphology and Nanoparticle Characterization

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. researchgate.net For polymers of this compound, SEM is used to characterize the morphology of crosslinked copolymers and to examine the surface structure of polymer films. elixirpublishers.comresearchgate.net The technique provides high-resolution, detailed images that can reveal features such as porosity, phase separation in blends, and the texture of the polymer surface. researchgate.net

In the realm of nanotechnology, SEM is indispensable for characterizing the size and shape of nanoparticles. sci-hub.se Research has involved the preparation of silver (Ag) and gold (Au) nanoparticles within this compound monomer, with SEM being used to determine the size of these nanoparticles, which ranged from 30 to 130 nm. researchgate.net For accurate characterization, especially of nonconductive polymer samples, techniques like using a low-voltage mode or an environmental SEM (ESEM) can be employed to prevent charging artifacts and allow for imaging without extensive sample preparation. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Structure

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is a primary technique for the detailed characterization of nanoparticles. mdpi.comnih.gov TEM provides information not only on the size and shape of nanoparticles but also on their internal structure, crystallinity, and dispersion within a polymer matrix. mdpi.comnih.gov

For this compound systems, TEM has been used to determine the size of Au nanoparticles prepared via laser ablation in the liquid monomer. researchgate.net The technique is capable of resolving individual nanoparticles and providing size distributions with high accuracy. nih.gov Advanced TEM techniques can even provide information on the atomic scale, revealing crystal structure and defects within the nanoparticles. mdpi.com TEM is particularly crucial for hybrid organic-inorganic nanoparticles, where it can be used to characterize the inorganic core. csic.es

Photo Micrographic Analysis in Pour Point Depressant Studies

In the application of this compound copolymers as pour point depressants (PPDs) for lubricating oils, photo micrographic analysis is a key investigative tool. researchgate.net The effectiveness of a PPD relies on its ability to modify the crystallization behavior of wax in the oil at low temperatures. researchgate.net

Photo micrographic analysis, often performed using an optical microscope equipped with a camera, allows for the direct visualization of wax crystal morphology in the oil, both with and without the PPD additive. researchgate.netnbu.ac.in Untreated oils typically show the formation of large, interlocking wax crystals as the temperature drops, which leads to gelling and an increase in the pour point. researchgate.net The addition of an effective PPD, such as a copolymer containing this compound, alters this process. Photomicrographs reveal that the additive leads to the formation of a much larger number of smaller, finer, and more dispersed crystals. researchgate.net This change in crystal morphology prevents the formation of a rigid wax network, thereby depressing the pour point and improving the low-temperature fluidity of the oil. researchgate.net

Advanced Surface Characterization Techniques

The surface properties of this compound polymers are critical for many applications, including coatings, adhesives, and biomedical materials. Advanced surface-sensitive techniques are employed to probe the chemical composition and structure of the outermost few nanometers of the polymer surface.

Two of the most powerful techniques for polymer surface chemical analysis are X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). eag.com

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information from the top 1-10 nm of a surface. It can identify the elements present and their bonding environments, which is crucial for understanding surface chemistry, contamination, and the results of surface modification treatments. eag.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique, analyzing the top 1-2 nm. It provides detailed molecular information, allowing for the identification of specific organic compounds and functional groups on the surface. eag.com ToF-SIMS can also be used for chemical mapping with high spatial resolution. nih.gov In studies of polymer microarrays, ToF-SIMS has been used to discriminate between chemically similar polymers, such as this compound, and to identify heterogeneities within individual polymer spots. nih.govresearchgate.net

Other techniques such as Atomic Force Microscopy (AFM) can provide three-dimensional topographical images of the surface at the nanoscale and can also probe local mechanical properties. nih.gov Contact angle measurements are used to determine the surface energy and wettability of the polymer. researchgate.netresearchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Chemistry

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the outermost few nanometers of a material's surface. nih.govacs.org This method involves bombarding the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the surface. These ejected secondary ions are then accelerated into a "time-of-flight" mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). Lighter ions travel faster and reach the detector first, while heavier ions take longer. This allows for the generation of a high-resolution mass spectrum that provides detailed information about the surface chemistry. nottingham.ac.uk

In the analysis of polymers, such as those containing this compound, ToF-SIMS is invaluable for identifying the specific chemical structures present at the surface, including the polymer backbone and pendant side groups. nih.gov The technique's high spatial resolution also enables the chemical mapping of surfaces, revealing the distribution of different chemical species and identifying any surface heterogeneities. worktribe.comrsc.org When combined with multivariate analysis (MVA) techniques like Principal Component Analysis (PCA) or machine learning algorithms like Self-Organizing Maps (SOM), ToF-SIMS can effectively discriminate between highly similar polymer compositions and identify subtle variations in surface chemistry across large sample arrays. worktribe.comacs.orgnih.gov

Detailed Research Findings

Research utilizing ToF-SIMS for the analysis of this compound polymers, often as part of larger polymer microarrays, has yielded significant insights into their surface characteristics and behavior.

One study employed ToF-SIMS in conjunction with a Self-Organizing Map (SOM) machine learning approach to analyze a polymer microarray containing 70 different poly(meth)acrylates, including this compound. worktribe.com This powerful combination allowed for single-pixel molecular discrimination across the microarray. For the this compound spot, the analysis identified intra-spot chemical heterogeneity, suggesting variations in polymer orientation or the presence of distinct regions within the spot. worktribe.comrsc.org The analysis of the ToF-SIMS spectra from these distinct regions revealed fragment ions that correspond well with the chemical structure of this compound. nih.gov

In another study focused on identifying materials for stem cell culture, ToF-SIMS was used to probe the relationship between the surface chemistry of various polymers, including this compound, and protein adsorption. rsc.org The ToF-SIMS spectra of this compound were analyzed, particularly in the m/z = 30 region. This analysis, combined with partial least-squares (PLS) regression, helped to identify chemical moieties that influence protein adsorption and subsequent cell adhesion. The findings indicated that monomers like this compound, which have hydrophobic side-chains, tend to resist protein adsorption and cell attachment. rsc.org The ion fragments with the most negative correlation coefficients for cell attachment were characteristic of isodecyl and t-butyl groups. rsc.org

The table below summarizes characteristic findings from the ToF-SIMS analysis of this compound surfaces from these research efforts.

Research FocusKey ToF-SIMS Finding for this compoundAnalytical ApproachReference
High-Throughput Surface Characterization Identification of intra-spot surface chemistry heterogeneity within a single polymer spot.ToF-SIMS imaging combined with Self-Organizing Map (SOM) machine learning. worktribe.comrsc.org
Biomaterial-Cell Interaction ToF-SIMS spectra indicated low protein adsorption on the this compound surface.ToF-SIMS spectral analysis with Partial Least-Squares (PLS) regression. rsc.org
Biomaterial-Cell Interaction Characteristic ion fragments (e.g., C4H9+) correlated with low cell adhesion.ToF-SIMS with PLS regression analysis. rsc.org
High-Throughput Surface Characterization Fragment ions identified in spectra corresponded well with the known chemical structure of this compound.ToF-SIMS analysis of distinct regions of interest identified by SOM. nih.gov

These studies demonstrate the utility of ToF-SIMS in providing detailed molecular-level information about the surface of this compound polymers. This information is crucial for understanding structure-property relationships in applications ranging from biomaterials to advanced coatings. nih.govacs.org

Q & A

Q. Table 1: Key Physical Properties of this compound

PropertyExperimental ValueSource
Boiling Point121°C (10 mmHg)EPA EPI Suite™
Density0.875 g/mLSafety Data
Vapor Pressure0.0227 mm HgEPI Suite™

Advanced Question: How can researchers resolve contradictions between experimental data and predictive models (e.g., EPI Suite™) for environmental fate properties of this compound?

Answer:
Discrepancies between experimental and predicted values (e.g., vapor pressure, biodegradation rates) require cross-validation using multiple models (e.g., EPI Suite™, ECOSAR) and sensitivity analysis. For example, EPI Suite™ predicts a vapor pressure of 0.0227 mm Hg, but experimental methods like gas chromatography-headspace analysis may yield variations. Address contradictions by:

Validating model inputs (e.g., molecular descriptors, partition coefficients).

Comparing results with structurally similar analogs (e.g., isooctyl acrylate) .

Conducting laboratory persistence studies (e.g., OECD 301B biodegradation tests) to verify environmental fate predictions .

Basic Question: What protocols ensure safe handling and stability of this compound during polymerization studies?

Answer:
this compound is light-sensitive and prone to radical-initiated polymerization. Use stabilizers (e.g., MEHQ) during storage and purge reaction systems with inert gases (N₂/Ar) to prevent unintended polymerization. For thermal stability assessments, employ thermogravimetric analysis (TGA) under controlled atmospheres. Safety protocols must align with UN regulations (e.g., transport class 9 for environmentally hazardous substances) .

Advanced Question: How can researchers design experiments to study the radical polymerization kinetics of this compound in heterogeneous systems (e.g., on-water interfaces)?

Answer:
For interfacial polymerization, prepare hexadecane-water emulsions (10:1 v/v) with this compound (0.4 M) and initiate radicals via ultrasound cavitation. Monitor reaction progress using:

Kinetic sampling : Withdraw aliquots at intervals for gel permeation chromatography (GPC) to determine molecular weight distributions.

Spectroscopy : Track monomer conversion via FTIR (C=C peak at 1630 cm⁻¹) .
Optimize parameters (sonication time, initiator concentration) using factorial design to account for interfacial energy effects .

Q. Table 2: Polymerization Reaction Parameters

ParameterValue
Monomer concentration0.4 M in hexadecane
Ultrasound duration2 hours
Temperature25°C (ambient)

Basic Question: What strategies are recommended for identifying toxicity data gaps when conducting risk assessments for this compound?

Answer:
When direct toxicity data are unavailable (e.g., no carcinogenicity studies for this compound), use read-across approaches with validated analogs (e.g., isooctyl acrylate). Key steps:

Structural similarity assessment : Compare functional groups and alkyl chain lengths.

Data extrapolation : Apply acute toxicity LD50 values (>5000 mg/kg for rats) from analogs .

Uncertainty analysis : Quantify risks using conservative assumptions (e.g., 10x safety factor) .

Advanced Question: How can QSAR models be validated for predicting the aquatic toxicity of this compound when experimental ecotoxicity data are limited?

Answer:
Validate Quantitative Structure-Activity Relationship (QSAR) models (e.g., ECOSAR) by:

Comparing predictions with analog data (e.g., isooctyl acrylate: Daphnia magna 48-hr EC50 = 0.4 mg/L) .

Conducting in silico benchmarking against experimental endpoints for structurally related acrylates.

Performing sensitivity analyses on hydrophobicity (log Kow) and electrophilicity parameters to refine model accuracy .

Basic Question: What analytical techniques are suitable for characterizing this compound in polymer matrices?

Answer:
Use nuclear magnetic resonance (NMR) to confirm monomer incorporation (e.g., δ 5.8–6.4 ppm for acrylate protons) and thermogravimetric analysis (TGA) to assess thermal stability. For quantification, employ HPLC with UV detection (λ = 210 nm) calibrated against pure monomer standards .

Advanced Question: How can copolymer composition influence the mechanical properties of this compound-based materials?

Answer:
Tailor copolymer properties by varying comonomer ratios (e.g., with methyl methacrylate for rigidity or lauryl acrylate for flexibility). Use dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) shifts and tensile testing to evaluate elasticity. Correlate results with reactivity ratios (e.g., Mayo-Lewis equation) to predict microstructure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.